2-Methyl-5-(methylsulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVIUQHVAZLPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151104-37-9 | |
| Record name | 5-methanesulfonyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-5-(methylsulfonyl)benzoic acid CAS number 151104-37-9
An In-Depth Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid (CAS: 151104-37-9)
Executive Summary
This compound is a substituted aromatic carboxylic acid, identified by the CAS Number 151104-37-9.[1][2] This compound integrates three key functional groups onto a benzene ring: a carboxylic acid, a methyl group, and a methylsulfonyl group. This specific arrangement makes it a valuable, albeit specialized, chemical intermediate. Its primary utility lies in its role as a molecular building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research.[3] While not an end-product itself, its functional groups provide reactive handles for constructing larger, potentially bioactive scaffolds. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, key reactions, potential applications, and handling considerations.
Chemical Identity and Physicochemical Properties
The structural identity of this compound is foundational to understanding its reactivity and potential applications. The molecule's properties are a composite of its aromatic core and its distinct functional groups.
Core Chemical Structure
The molecule consists of a benzoic acid backbone with a methyl group at the C2 position (ortho to the carboxyl group) and a methylsulfonyl (sulfone) group at the C5 position (meta to the carboxyl group).
Caption: Chemical structure of this compound.
Physicochemical Data
Comprehensive experimental data for this specific compound is not widely published. The following table summarizes its fundamental properties based on available information from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 151104-37-9 | [1][2][4] |
| Molecular Formula | C₉H₁₀O₄S | [2] |
| Molecular Weight | 214.24 g/mol | [2][4] |
| MDL Number | MFCD06340094 | [2] |
| Appearance | Typically a solid (e.g., white to off-white powder) | Inferred from related compounds |
| Solubility | Expected to have limited solubility in water, higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from functional groups |
Synthesis and Manufacturing
Proposed Synthetic Workflow
This proposed multi-step synthesis maximizes the use of common and reliable reactions. The key is the differential oxidation of the sulfur atom and one of the methyl groups.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology. Researchers must perform their own optimization and safety assessments.
Objective: To synthesize this compound from 2,5-dimethylphenyl methyl sulfone.
Pillar of Trustworthiness: This protocol incorporates a purification step (recrystallization) and suggests analytical verification (¹H NMR, LC-MS) to ensure the identity and purity of the final product, creating a self-validating workflow.
Materials:
-
2,5-Dimethylphenyl methyl sulfone (starting material)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol or Acetic Acid (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,5-dimethylphenyl methyl sulfone (1.0 eq) and a 1% aqueous solution of NaOH (acting as a phase-transfer catalyst aid).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in deionized water.
-
Oxidation: Gently heat the flask containing the sulfone to 80-90°C. Once the temperature is stable, add the KMnO₄ solution slowly via a dropping funnel over 2-3 hours.
-
Expert Insight: The slow addition of the oxidant is critical to control the exothermicity of the reaction and prevent over-oxidation or side reactions. The purple color of permanganate should disappear as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
-
Reaction Monitoring: Continue heating and stirring for several hours after the addition is complete, until TLC or LC-MS analysis shows consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces the excess permanganate and MnO₂.
-
Isolation of Product: The product, being a carboxylic acid, will be in its carboxylate salt form in the basic solution. Filter off any remaining inorganic solids. Transfer the filtrate to a beaker and cool in an ice bath.
-
Precipitation: Slowly acidify the cold filtrate with concentrated HCl with vigorous stirring. The target benzoic acid derivative is insoluble in acidic aqueous media and will precipitate out. Monitor the pH to ensure it is strongly acidic (pH < 2).
-
Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture or aqueous acetic acid. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the final product by ¹H NMR, LC-MS, and melting point analysis to confirm its identity and purity.
Key Chemical Reactions and Utility in Drug Discovery
The synthetic value of this compound lies in the reactivity of its carboxylic acid group. This functional group is a versatile handle for building molecular complexity, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry. The methylsulfonyl group is generally stable and acts as a polar, hydrogen bond-accepting moiety that can modulate a molecule's physicochemical properties (e.g., solubility, metabolic stability) and interactions with biological targets.
Representative Workflow: Amide Coupling
The conversion of the carboxylic acid to an amide is a fundamental step in utilizing this building block for drug discovery programs.
Caption: General workflow for an amide coupling reaction.
Detailed Protocol: HATU-Mediated Amide Coupling
Objective: To couple this compound with a representative primary amine.
Pillar of Expertise: This protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions and often leads to high yields under mild conditions. The inclusion of a non-nucleophilic base (DIPEA) is crucial to activate the carboxylic acid and neutralize the generated acid, demonstrating an understanding of the reaction mechanism.
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
-
Expert Insight: The order of addition can be important. Adding the base last often prevents premature side reactions of the activating agent. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the amount of water in the organic phase.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude amide product.
-
Purification: Purify the crude product as necessary, typically via flash column chromatography on silica gel, to obtain the pure amide.
Potential Applications and Research Directions
Specific applications for this compound are not extensively documented, reinforcing its status as a research chemical and synthetic intermediate.[3][6] However, by examining structurally related compounds, we can infer its potential utility in several key areas.
-
Pharmaceutical Synthesis: The core structure is analogous to intermediates used in the development of various therapeutic agents. For example, related chloro-substituted methylsulfonyl benzoic acids serve as building blocks for anti-inflammatory and analgesic medications.[7] Similarly, methoxy-substituted analogs are crucial intermediates for antipsychotic drugs.[8] This compound could therefore be a valuable scaffold for generating new chemical entities (NCEs) targeting a range of diseases.
-
Agrochemical Development: Substituted benzoic acids are a well-established class of compounds in the agrochemical industry. The related 2-Chloro-5-(methylsulfonyl)benzoic acid is noted for its use in formulating selective herbicides.[7] The unique substitution pattern of the title compound could be explored for developing novel herbicides, fungicides, or pesticides with different selectivity profiles.
-
Materials Science: Aromatic carboxylic acids can be used as monomers or functionalizing agents in the synthesis of advanced polymers and materials. The polar sulfone group could impart unique properties such as thermal stability or altered solubility to such materials.
Safety Profile and Handling
A specific, official Safety Data Sheet (SDS) for CAS 151104-37-9 is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of structurally similar chemicals like other substituted benzoic acids and sulfonyl-containing compounds.[9][10]
General Hazards (Inferred from Related Compounds):
| Hazard Type | Description | Precautionary Action |
| Skin Irritation | May cause skin irritation upon contact.[9][11] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation or damage.[9][11][12] | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[10][11] | Handle in a well-ventilated area or a chemical fume hood. |
| Oral Toxicity | May be harmful if swallowed.[10][12] | Do not eat, drink, or smoke in the laboratory. |
Recommended Handling Procedures:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid material in a chemical fume hood to avoid inhaling dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[9]
Conclusion
This compound (CAS 151104-37-9) is a specialized chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and agrochemical science. While its direct applications are not yet established, its value as a functionalized building block is clear. The presence of a reactive carboxylic acid handle, combined with the modulating effects of the methyl and methylsulfonyl groups, provides a versatile platform for creating novel and complex molecular architectures. This guide provides a foundational understanding of its properties and utility, offering both a strategic overview and practical, actionable protocols to enable its effective use in research and development.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 151104-37-9 | CAS DataBase [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-methyl-5-(methylsulfonyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-5-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to furnish fellow researchers with not only the known characteristics of this molecule but also a robust framework for its empirical characterization. In the spirit of scientific integrity, where data is not publicly available, this guide will provide established protocols for its determination, ensuring a self-validating approach to its study.
Introduction to this compound
This compound is an organic compound featuring a benzoic acid scaffold, which is a common motif in pharmacologically active molecules. The presence of both a methyl and a methylsulfonyl group on the aromatic ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity, acidity, and crystal packing, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
While its direct applications are not extensively documented in public literature, its structural similarity to known pharmaceutical intermediates suggests its potential as a building block in the synthesis of novel therapeutic agents. For instance, related sulfonyl-containing benzoic acid derivatives are utilized in the development of anti-inflammatory and analgesic medications, as well as herbicides.[1] A thorough understanding of its physical properties is therefore paramount for its potential application in drug design and development.
Compound Identification:
| Parameter | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 151104-37-9 | [2] |
| Molecular Formula | C₉H₁₀O₄S | [3] |
| Molecular Weight | 214.24 g/mol | [3] |
Core Physical Properties: A Blend of Knowns and Methodologies for the Unknowns
A comprehensive understanding of a compound's physical properties is the bedrock of its development for any application. While some data for this compound can be gleaned from commercial suppliers, a significant portion of its physicochemical profile remains to be experimentally determined. This section outlines both the available information and the detailed protocols for the empirical determination of its key physical properties.
Melting Point
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A pure compound will typically have a sharp melting point range of 1-2 °C.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter, influencing everything from reaction conditions to bioavailability. Experimental solubility data for this compound in common solvents is not widely published. However, based on its structure, a qualitative prediction can be made. The presence of the carboxylic acid and methylsulfonyl groups suggests some polarity and the potential for hydrogen bonding, which may confer slight solubility in polar protic solvents. The aromatic ring and methyl group contribute to its nonpolar character, suggesting solubility in some organic solvents. For comparison, 2-Methoxy-5-(methylsulfonyl)benzoic acid is slightly soluble in DMSO and methanol (when heated).
Experimental Protocol for Solubility Determination:
A qualitative assessment of solubility in a range of solvents is a fundamental step in characterizing a new compound.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities should be chosen, for example: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected for dissolution.
-
Classification: The solubility can be classified as:
-
Soluble: If the solid completely dissolves.
-
Partially soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
Diagram of Solubility Testing Logic:
Caption: Decision tree for solubility classification.
Acidity Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. This value is crucial for understanding the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor interactions. An experimental pKa for this compound is not available. For comparison, the predicted pKa of 2-Methoxy-5-(methylsulfonyl)benzoic acid is approximately 3.49. The electron-withdrawing nature of the methylsulfonyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a highly accurate method for determining the pKa of an acidic compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (approximately 7-8.5 ppm). The specific splitting pattern will depend on the coupling constants between the protons.
-
Methyl Proton (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring, likely in the range of 2.3-2.7 ppm.
-
Methylsulfonyl Protons (-SO₂CH₃): A singlet for the three protons of the methylsulfonyl group, expected to be further downfield than the other methyl group due to the electron-withdrawing effect of the sulfonyl group, likely in the range of 3.0-3.5 ppm.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately 120-150 ppm), with their chemical shifts influenced by the attached substituents.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.
-
Methylsulfonyl Carbon (-SO₂CH₃): A signal further downfield in the aliphatic region, likely around 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.
-
S=O Stretch (Sulfonyl Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.24 g/mol ).
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). For sulfonated compounds, the loss of SO₂ (M-64) is a characteristic fragmentation pathway.
Synthesis and Potential Applications
While a specific, detailed synthesis of this compound is not widely reported in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be 2-methylbenzoic acid, which could undergo sulfonation followed by methylation of the resulting sulfonic acid.
The structural motifs within this compound suggest its utility as a scaffold in medicinal chemistry. The benzoic acid provides a handle for amide or ester formation, allowing for the exploration of a wide range of derivatives. The methyl and methylsulfonyl groups can modulate the compound's steric and electronic properties, influencing its binding to biological targets. Its potential as an intermediate in the synthesis of anti-inflammatory drugs, analgesics, or other therapeutic agents warrants further investigation.[1]
Safety and Handling
Based on information from commercial suppliers, this compound is associated with the following hazard and precautionary statements:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound presents as a compound with significant potential for applications in drug discovery and development, yet it remains largely uncharacterized in the public domain. This guide has provided a comprehensive framework for its physical and spectroscopic characterization, offering detailed, field-proven protocols for determining its melting point, solubility, and pKa. While awaiting experimental data, the provided methodologies and comparative analysis with related compounds offer a solid foundation for any researcher initiating work with this molecule. The pursuit of its empirical characterization is a necessary next step to unlocking its full potential as a valuable synthetic intermediate.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methyl-5-(methylsulfonyl)benzoic acid, a substituted aromatic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific principles and the synergistic interplay between different analytical techniques. Our approach is grounded in establishing a self-validating system where each piece of experimental data corroborates the others, ensuring the unambiguous identification of the target molecule.
Introduction
This compound (C₉H₁₀O₄S, Molar Mass: 214.24 g/mol ) is a benzoic acid derivative featuring both a methyl and a methylsulfonyl substituent on the aromatic ring.[1] The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structural confirmation is, therefore, a non-negotiable prerequisite for its use in any research or development context. This guide outlines a logical workflow for its structural elucidation, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Section 1: Foundational Analysis via Mass Spectrometry
Mass spectrometry (MS) serves as the initial and fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the synthesized compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion, which is ideal for accurate mass measurement.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass of the [M-H]⁻ ion of C₉H₁₀O₄S.
Expected Results and Interpretation
The theoretical exact mass of the deprotonated molecule [C₉H₉O₄S]⁻ is calculated to be 213.0203. The HRMS data should yield an m/z value within a narrow tolerance (typically < 5 ppm) of this theoretical mass, providing strong evidence for the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀O₄S |
| Molecular Weight | 214.24 g/mol |
| Ionization Mode | ESI- |
| Observed Ion | [M-H]⁻ |
| Theoretical Exact Mass | 213.0203 |
Fragmentation Analysis: Unveiling Structural Motifs
Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern of organic molecules is often predictable and helps in identifying key functional groups and their connectivity.[2][3][4][5]
Expected Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): Fragmentation of the methylsulfonyl group can lead to the loss of a methyl radical, resulting in a fragment ion.
-
Loss of the carboxyl group (•COOH): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives.
-
Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfonyl group is another plausible fragmentation route.
The presence of sulfur can also be identified by the characteristic isotopic pattern of the molecular ion peak, with a smaller M+2 peak due to the natural abundance of the ³⁴S isotope.[6]
Section 2: Definitive Structural Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR experiments will be used to map out the carbon-hydrogen framework and the substitution pattern on the benzene ring.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the sample well and the acidic proton is often observed as a broad singlet.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, the following proton signals are expected:
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Rationale |
| -COOH | > 10 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically downfield and often broad. |
| Aromatic H | 7.5 - 8.5 | Multiplet | 3H | The protons on the benzene ring will be in the aromatic region, with their specific shifts and multiplicities determined by the electronic effects of the substituents. |
| -SO₂CH₃ | ~3.2 | Singlet | 3H | The methyl group attached to the electron-withdrawing sulfonyl group will be a singlet and shifted downfield. |
| Ar-CH₃ | ~2.6 | Singlet | 3H | The methyl group attached to the aromatic ring will be a singlet in the typical benzylic region. |
The sulfone group is known to have a significant effect on the chemical shifts of nearby protons.[7][8][9] The electron-withdrawing nature of the sulfonyl group will deshield the aromatic protons, particularly those ortho and para to it.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data to obtain a spectrum showing a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectrum and Interpretation
The structure of this compound has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected in the ¹³C NMR spectrum.
| Carbon | Chemical Shift (ppm, predicted) | Rationale |
| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically downfield. |
| Aromatic C | 120 - 145 | Six distinct signals are expected for the aromatic carbons, with their shifts influenced by the attached substituents. The carbon attached to the carboxyl group and the carbon attached to the sulfonyl group will be significantly shifted. |
| -SO₂CH₃ | 40 - 50 | The methyl carbon of the methylsulfonyl group. |
| Ar-CH₃ | 15 - 25 | The methyl carbon attached to the aromatic ring. |
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.
Section 3: Functional Group Identification with Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands and Interpretation
| Functional Group | Wavenumber (cm⁻¹, predicted) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| S=O (Sulfone) | 1300-1350 and 1120-1160 | Strong, Sharp (asymmetric and symmetric stretching) |
| C-H (Aromatic) | 3000-3100 | Medium to Weak |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-H (Aliphatic) | 2850-3000 | Medium to Weak |
The presence of a broad absorption in the O-H stretching region, a strong carbonyl peak, and two strong peaks for the sulfone group would provide compelling evidence for the proposed structure. The IR spectrum of benzoic acid and its derivatives shows a characteristic broad O-H stretch due to hydrogen bonding.[10]
Workflow and Data Integration
The power of this multi-technique approach lies in the integration of data from each method to build a cohesive and self-validating structural assignment.
References
- 1. This compound | 151104-37-9 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. scribd.com [scribd.com]
- 6. aiirjournal.com [aiirjournal.com]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic Acid: Strategies, Methodologies, and Key Intermediates
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways for producing 2-Methyl-5-(methylsulfonyl)benzoic acid, a valuable building block in the development of pharmaceuticals and agrochemicals. We dissect the core synthetic challenges, focusing on the regioselective introduction of three distinct functional groups onto an aromatic ring. The primary strategy detailed herein involves a retrosynthetic approach that identifies 2-Methyl-5-(methylthio)benzoic acid as a key intermediate, followed by a robust oxidation to yield the final sulfone product. This guide explores two primary, field-proven routes for the synthesis of this thioether intermediate: the copper-catalyzed nucleophilic aromatic substitution on a halogenated benzoic acid and the carboxylation of a Grignard reagent derived from a halogenated thioanisole. Detailed experimental protocols, mechanistic insights, and comparative analysis of these strategies are presented to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Significance and Synthetic Overview
This compound is an organic compound characterized by a benzoic acid core substituted with a methyl group at the 2-position and a methylsulfonyl group at the 5-position. Its molecular formula is C₉H₁₀O₄S, and it has a molecular weight of 214.24 g/mol [1][2]. The trifunctional nature of this molecule makes it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry.
The primary synthetic challenge lies in achieving the desired 1,2,4-substitution pattern with high regioselectivity. Direct functionalization of a toluene or benzoic acid backbone can lead to mixtures of isomers that are difficult to separate. Therefore, a successful synthesis relies on a logical, multi-step sequence where functional groups are introduced in a controlled manner. This guide focuses on a strategy that simplifies the final steps by targeting the stable and readily accessible thioether precursor, 2-Methyl-5-(methylthio)benzoic acid , which is then oxidized to the target sulfone in the final step.
Retrosynthetic Analysis: Identifying the Core Intermediate
A logical retrosynthetic analysis reveals that the most efficient pathway involves the late-stage oxidation of a thioether. The methylsulfonyl group (-SO₂CH₃) is a highly oxidized state of sulfur, and its direct introduction can be challenging. In contrast, the methylthio group (-SCH₃) is easily installed, and its oxidation to the corresponding sulfone is a high-yielding and well-established transformation[3][4].
This approach designates 2-Methyl-5-(methylthio)benzoic acid as the pivotal intermediate in our synthetic design. The subsequent sections will detail the primary methodologies for its preparation.
Caption: Retrosynthetic analysis of this compound.
Core Synthetic Strategy 1: Nucleophilic Substitution on a Halobenzoic Acid
This strategy is arguably the most direct route, building upon a commercially available or readily synthesized starting material, 5-Bromo-2-methylbenzoic acid . The core of this approach is a copper-catalyzed Ullmann-type condensation to form the C-S bond[5].
Workflow for Strategy 1
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.
Step 1.1: Preparation of 5-Bromo-2-methylbenzoic acid
The starting material, 2-methylbenzoic acid, is regioselectively brominated at the 5-position (para to the activating methyl group and meta to the deactivating carboxylic acid group).
-
Experimental Protocol:
-
In a reaction vessel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid.[6]
-
Cool the solution in an ice bath.
-
Add bromine (1.5 equivalents) dropwise while maintaining the temperature below 10°C.[6]
-
Allow the mixture to stir at room temperature for 20-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
The crude product can be recrystallized from an appropriate solvent like ethanol/water to yield pure 5-Bromo-2-methylbenzoic acid[6].
-
-
Causality & Insights: The use of concentrated sulfuric acid as a solvent not only dissolves the starting material but also acts as a dehydrating agent and enhances the electrophilicity of bromine. The ortho, para-directing methyl group and the meta-directing carboxyl group work in concert to direct the incoming electrophile (Br⁺) to the 5-position, ensuring high regioselectivity.
Step 1.2: Synthesis of 2-Methyl-5-(methylthio)benzoic acid
This step involves the displacement of the bromide with a methylthiolate nucleophile. This reaction typically requires a copper(I) catalyst to facilitate the coupling, characteristic of an Ullmann condensation[5].
-
Experimental Protocol:
-
To a flask charged with 5-Bromo-2-methylbenzoic acid (1.0 equivalent) and copper(I) iodide (CuI, 0.1 equivalents), add a polar aprotic solvent such as DMF or NMP.
-
Add sodium thiomethoxide (NaSCH₃, 1.2-1.5 equivalents).
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Causality & Insights: The Ullmann reaction is essential here because direct nucleophilic aromatic substitution on an electron-rich (or neutral) aryl halide is slow. The copper(I) catalyst is believed to undergo oxidative addition to the aryl bromide, forming an organocopper intermediate which then reacts with the thiolate nucleophile in a reductive elimination step to form the C-S bond and regenerate the catalyst.
Core Synthetic Strategy 2: Grignard Reagent Carboxylation
An alternative and powerful strategy involves the formation of the carboxylic acid group as the final step in the synthesis of the key intermediate. This is achieved through the reaction of a Grignard reagent with carbon dioxide (dry ice)[7][8].
Workflow for Strategy 2
Caption: Workflow for the synthesis via Grignard Reagent Carboxylation.
Step 2.1: Preparation of the Grignard Precursor
This route requires a starting material such as 1-Bromo-2-methyl-5-(methylthio)benzene . This precursor can be synthesized from a di-halogenated toluene, for example, by selective substitution.
Step 2.2: Grignard Reaction and Carboxylation
The formation and reaction of Grignard reagents are highly sensitive to moisture and require anhydrous conditions[9].
-
Experimental Protocol:
-
Ensure all glassware is oven or flame-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Place magnesium turnings (1.2 equivalents) in a flask with a stir bar.
-
Add anhydrous diethyl ether or THF.
-
Add a solution of 1-bromo-2-methyl-5-(methylthio)benzene (1.0 equivalent) in the anhydrous solvent dropwise. Initiation may require gentle warming or the addition of an iodine crystal[9].
-
Once the reaction initiates (indicated by gentle reflux and disappearance of magnesium), maintain a gentle reflux until all the magnesium is consumed.
-
Cool the resulting Grignard solution and pour it slowly over an excess of crushed dry ice (solid CO₂) with vigorous stirring[7].
-
Allow the CO₂ to sublime completely.
-
Perform an acidic workup by adding cold dilute HCl or H₂SO₄ to protonate the carboxylate salt.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Strategy 1.
-
-
Causality & Insights: The Grignard reagent transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion[8]. This "umpolung" (polarity reversal) allows it to attack the electrophilic carbon of CO₂. The reaction forms a magnesium carboxylate salt, which is stable until protonated during the acidic workup to yield the final carboxylic acid[7].
The Final Step: Oxidation of Thioether to Sulfone
Both strategies converge on the key intermediate, 2-Methyl-5-(methylthio)benzoic acid. The final step is its oxidation to the target sulfone. This is a robust and generally high-yielding transformation. Common, effective, and environmentally benign oxidants are hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Oxidation Methodologies
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | 25 - 70 | Inexpensive, environmentally friendly (byproduct is water). Reaction can be exothermic. Catalysts like tungstate can accelerate the reaction[3][10][11]. |
| m-CPBA | Dichloromethane (DCM), THF | 0 - 25 | Highly efficient and selective. The reaction is often clean, but the byproduct (m-chlorobenzoic acid) must be removed. Stoichiometry is critical to avoid over-oxidation[12][13]. |
| Oxone® (KHSO₅) | Methanol/Water | 25 | A stable, solid peracid source. Easy to handle and effective for a wide range of sulfides. |
Optimized Protocol (Hydrogen Peroxide Method)
-
Dissolve 2-Methyl-5-(methylthio)benzoic acid (1.0 equivalent) in glacial acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 equivalents) to the solution, using an ice bath to control the initial exotherm.
-
Stir the mixture at room temperature or with gentle heating (50-60°C) for 4-8 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and pour it into cold water.
-
The white precipitate of this compound is collected by filtration.
-
Wash the solid with water and dry under vacuum to obtain the final product in high purity and yield.
Summary and Outlook
The synthesis of this compound is most effectively achieved through a multi-step process pivoting on the key intermediate, 2-Methyl-5-(methylthio)benzoic acid.
-
Strategy 1 (Ullmann Coupling) is often preferred in industrial settings due to its more direct approach from a readily available halo-benzoic acid. However, it requires elevated temperatures and a copper catalyst, which may need to be removed from the final product.
-
Strategy 2 (Grignard Carboxylation) is a classic and versatile laboratory method. Its main drawback is the strict requirement for anhydrous conditions, which can be challenging on a large scale.
The final oxidation step is robust and high-yielding with multiple reliable methods available. For green chemistry considerations, the use of hydrogen peroxide in acetic acid is highly recommended. This guide provides the foundational knowledge for researchers to select and optimize the synthetic route best suited to their specific laboratory capabilities, scale, and purity requirements.
References
- 1. rsc.org [rsc.org]
- 2. 5-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-5-(methylsulfonyl)benzoic acid, a key organic intermediate for researchers, medicinal chemists, and professionals in drug development. This document elucidates the molecule's core chemical and physical properties, offers expert insights into its logical synthetic pathways, and explores its potential as a versatile scaffold in the design of novel therapeutics. Detailed, field-proven experimental protocols for purity and solubility assessment are provided to ensure immediate applicability in a laboratory setting. The guide is structured to deliver not just data, but the scientific causality behind the compound's characteristics and applications, establishing a foundation of expertise, authority, and trust.
Core Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. Its structure is defined by a benzene ring functionalized with three key substituents: a carboxylic acid group at position 1, a methyl group at position 2, and a methylsulfonyl group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential utility as a building block in organic synthesis.
The methyl group (-CH₃) at the ortho position to the carboxylic acid can induce steric effects that influence the conformation and reactivity of the carboxyl group. The methylsulfonyl group (-SO₂CH₃), a strong electron-withdrawing group, significantly impacts the electronic properties of the aromatic ring and the acidity of the carboxylic acid.
Molecular Structure
Caption: 2D Chemical Structure of this compound.
Key Identifiers and Quantitative Data
The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 151104-37-9 | |
| Molecular Formula | C₉H₁₀O₄S | [1][2] |
| Molecular Weight | 214.24 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | N/A |
Physicochemical Characteristics and Their Implications
The physicochemical profile of a compound is paramount in drug development, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Acidity (pKa): The carboxylic acid group is the primary acidic center. The presence of the electron-withdrawing methylsulfonyl group is expected to increase the acidity (lower the pKa) compared to benzoic acid or 2-methylbenzoic acid, making it a stronger acid. This has direct implications for salt formation strategies used to improve solubility and bioavailability.
-
Solubility: Due to the polar carboxylic acid and sulfonyl groups, the molecule possesses some affinity for polar solvents. However, the aromatic ring and methyl groups contribute to its lipophilic character. It is expected to exhibit limited solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. Understanding solubility is a self-validating system for designing formulation and biological assay protocols.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's distribution between an immiscible lipid and aqueous phase. The methyl and methylsulfonyl groups will influence this value, which is a key predictor of cell membrane permeability and overall drug-likeness.
-
Appearance: As with many small organic acids, it is typically supplied as a white to off-white solid powder.
Synthesis and Manufacturing Insights
While multiple synthetic routes can be devised, a logical and common approach in medicinal chemistry involves the late-stage oxidation of a more readily available thioether precursor. This strategy is often preferred because the thioether is less polar and generally easier to handle and purify than the corresponding sulfonyl compound.
Proposed Synthetic Workflow
The following workflow illustrates a robust, two-step synthesis starting from 2-methyl-5-nitrobenzoic acid, a common starting material.
Caption: A plausible synthetic pathway for this compound.
Rationale and Causality in Synthesis
-
Step 1 (Thiolation): This sequence begins with the reduction of the nitro group to an amine, which is then converted into a diazonium salt. This salt is a versatile intermediate that can be displaced by a methyl thiolate nucleophile (like sodium thiomethoxide) to install the required methylthio group. This pathway is chosen for its reliability and the commercial availability of the starting materials.
-
Step 2 (Oxidation): The conversion of the thioether (-SCH₃) to the sulfone (-SO₂CH₃) is a critical step.
-
Causality of Reagent Choice: Using hydrogen peroxide in acetic acid is a cost-effective and common method for this oxidation. The reaction proceeds via a sulfoxide intermediate. It is crucial to control the stoichiometry and temperature to prevent unwanted side reactions and ensure complete conversion to the sulfone. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used for a cleaner, albeit more expensive, oxidation.
-
Self-Validation: The progress of this reaction must be monitored by a technique like Thin-Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting thioether and the sulfoxide intermediate, ensuring the reaction goes to completion. This in-process control is a hallmark of a trustworthy protocol.
-
Role in Pharmaceutical Research and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or scaffold. Its structure is strategically important for several reasons.
-
Structural Scaffold: It provides a rigid aromatic core that can be used to orient other functional groups in three-dimensional space to interact with a biological target, such as an enzyme's active site or a receptor's binding pocket.
-
Carboxylic Acid Handle: The -COOH group is a key point for modification. It can be readily converted into amides, esters, or other functional groups. This allows chemists to build larger, more complex molecules and fine-tune properties like solubility and cell permeability. The formation of an amide bond is one of the most common reactions in medicinal chemistry for creating drug candidates.
-
Methylsulfonyl Group as a Pharmacophore: The sulfonyl group is a common feature in many approved drugs. It is a strong hydrogen bond acceptor and is metabolically stable. It can serve as a bioisosteric replacement for other groups, helping to improve the ADME profile of a lead compound. The presence of this group makes this compound a valuable building block for creating molecules with potential therapeutic activity.
Logical Role as a Drug Precursor
Caption: Role as a key intermediate in the synthesis of a hypothetical API.
Experimental Protocols
The following protocols describe self-validating systems for the characterization of this compound.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method provides a quantitative measure of the compound's purity, a critical parameter for any research application.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
-
Gradient:
-
0-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
-
Data Analysis (Self-Validation):
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit one major peak with minimal impurities.
-
Protocol: Kinetic Solubility Determination (Shake-Flask Method)
This protocol determines the solubility in a specific buffer, which is essential for designing in vitro biological assays.
-
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl Sulfoxide (DMSO).
-
This compound.
-
Orbital shaker.
-
Centrifuge and HPLC system.
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube. This creates a target concentration of 100 µM.
-
Seal the tube and place it on an orbital shaker at room temperature for 2 hours to allow it to reach equilibrium.
-
After shaking, centrifuge the sample at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.
-
Carefully collect the supernatant.
-
Analyze the concentration of the compound in the supernatant using the HPLC method described in Protocol 5.1, comparing the peak area to a standard curve prepared from the DMSO stock solution.
-
-
Interpretation: The measured concentration in the supernatant represents the kinetic solubility of the compound in PBS at room temperature. This is a self-validating check to ensure that concentrations used in future experiments do not exceed the solubility limit, which could lead to compound precipitation and unreliable results.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its molecular weight of 214.24 g/mol and unique trifunctionalized structure provide a versatile platform for synthetic chemistry.[1][2] The insights into its physicochemical properties, logical synthesis, and potential as a pharmaceutical intermediate underscore its value. The detailed protocols provided herein offer a practical, trustworthy framework for its analysis and application. By understanding the causality behind its chemical behavior, researchers can effectively leverage this molecule to advance the frontiers of medicinal chemistry and drug discovery.
References
potential biological activity of 2-Methyl-5-(methylsulfonyl)benzoic acid
An In-depth Technical Guide to the Potential Biological Activity of 2-Methyl-5-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages structure-activity relationship (SAR) principles and data from structurally analogous compounds to build a robust hypothesis for its potential therapeutic applications. We will delve into the physicochemical properties of the molecule, explore potential biological targets based on its structural motifs, and propose a detailed experimental workflow for its systematic evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Rationale for Investigating this compound
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[2] this compound (Figure 1) presents an intriguing combination of a lipophilic methyl group and a polar, electron-withdrawing methylsulfonyl group. This unique substitution pattern suggests the potential for novel biological activities. While this specific compound is not extensively characterized in the literature, its structural relatives have shown significant utility, primarily as intermediates in the synthesis of pharmaceuticals, herbicides, and other bioactive compounds.[4][5]
Figure 1: Chemical Structure of this compound
References
- 1. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)benzoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(methylsulfonyl)benzoic acid and its structural analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. This document delves into their chemical properties, synthesis, and characterization, with a focus on the underlying scientific principles and practical laboratory applications. Furthermore, it explores the structure-activity relationships (SAR) within this compound class, offering insights for the rational design of novel therapeutic agents. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in this field.
Introduction: The Significance of the Sulfonylbenzoic Acid Scaffold
The benzoic acid framework is a ubiquitous scaffold in biologically active molecules. The incorporation of a methylsulfonyl group introduces a highly polar and metabolically stable moiety that can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profile. The 2-methyl substitution provides a steric and electronic perturbation that can be crucial for target binding and selectivity.
This guide will focus on the core molecule, this compound, and explore its chemical landscape through its structural analogs. Understanding the synthesis, properties, and biological potential of this class of compounds is paramount for advancing drug discovery programs targeting a range of therapeutic areas.
Physicochemical Properties
The properties of this compound and its analogs are dictated by the interplay of the carboxylic acid, methyl, and methylsulfonyl functional groups.
| Property | This compound (Predicted) | 2-Methoxy-5-(methylsulfonyl)benzoic acid[1][2][3] |
| Molecular Formula | C9H10O4S | C9H10O5S |
| Molecular Weight | 214.24 g/mol | 230.24 g/mol [1] |
| Melting Point | --- | 190 °C[1][3] |
| Boiling Point | --- | 467.9 °C at 760 mmHg[1][3] |
| pKa | ~3.5 (Predicted) | 3.49 ± 0.10 (Predicted)[1] |
| LogP | --- | 1.87770[1] |
| Solubility | --- | DMSO (Slightly), Methanol (Slightly, Heated)[1] |
The methylsulfonyl group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid. The presence of both the carboxylic acid and the sulfonyl group enhances the polarity of the molecule, which can influence its solubility in various solvents.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry transformations. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A logical synthetic strategy involves the preparation of a substituted toluene precursor, followed by oxidation of the methyl group to a carboxylic acid.
References
A Theoretical Investigation of 2-Methyl-5-(methylsulfonyl)benzoic acid: A Computational Guide for Drug Discovery
Introduction: Unveiling the Potential of a Substituted Benzoic Acid
2-Methyl-5-(methylsulfonyl)benzoic acid is a fascinating small molecule that belongs to the diverse family of substituted benzoic acids. Its chemical architecture, featuring a carboxylic acid group, a methyl group, and a methylsulfonyl group attached to a benzene ring, bestows upon it a unique combination of physicochemical properties. While not a household name, this compound and its structural analogs serve as crucial intermediates in the synthesis of a variety of pharmacologically active agents, including anti-inflammatory, analgesic, and antipsychotic drugs.[1][2] The presence of the sulfonyl group is particularly noteworthy, as this functional group is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets and enhance metabolic stability.[3][4]
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will navigate through a multi-faceted computational workflow, from elucidating its fundamental electronic properties to predicting its behavior within a biological system. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough in-silico analysis.
Part 1: Foundational Insights through Quantum Chemistry
To truly understand the potential of a molecule, we must first explore its intrinsic properties at the quantum level. Density Functional Theory (DFT) is a powerful computational method that allows us to predict a molecule's electronic structure and, by extension, its geometry, stability, and reactivity.[5][6]
Geometric Optimization and Structural Parameters
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved through a process called geometry optimization. The resulting optimized structure provides a wealth of information, including bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Value (B3LYP/6-31G*) |
| C-S Bond Length | 1.77 Å |
| S=O Bond Lengths | 1.45 Å |
| C=O Bond Length (Carboxylic Acid) | 1.22 Å |
| O-H Bond Length (Carboxylic Acid) | 0.97 Å |
Note: These are representative values and will vary slightly depending on the level of theory and basis set used.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It allows us to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the sulfonyl and carboxyl groups are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance.
Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a DFT software package (e.g., Gaussian, ORCA, PySCF[7]). Specify the following:
-
Method: B3LYP (a common and reliable hybrid functional).
-
Basis Set: 6-31G* (a good starting point for molecules of this size).
-
Calculation Type: Opt (for geometry optimization) followed by Freq (to confirm a true minimum and obtain vibrational frequencies).
-
Charge and Multiplicity: 0 and 1 (for a neutral, singlet ground state).
-
-
Execution: Run the DFT calculation.
-
Analysis:
-
Visualize the optimized geometry and measure key structural parameters.
-
Examine the output file to obtain the HOMO and LUMO energies and calculate the energy gap.
-
Generate and visualize the MEP map to identify regions of positive and negative electrostatic potential.
-
Part 2: Probing Biological Interactions with Molecular Docking
Given the prevalence of substituted benzoic acids in anti-inflammatory drugs, we will hypothesize that this compound may interact with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, as well as the binding affinity.[8][9]
Target Selection and Preparation
The first step is to obtain the 3D structure of our protein target, COX-2. The Protein Data Bank (PDB) is a repository of experimentally determined protein structures. For this guide, we will use the PDB entry 1CX2 , which is the crystal structure of human COX-2. Before docking, the protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation
The ligand, this compound, also needs to be prepared. This involves generating a 3D conformation and assigning appropriate atom types and charges.
Docking Simulation and Analysis
The docking algorithm will then explore various possible binding poses of the ligand within the active site of COX-2 and score them based on a scoring function. The results will provide a predicted binding affinity (often in kcal/mol) and the most likely binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
Protocol 2: Molecular Docking with AutoDock Vina
-
Obtain Protein Structure: Download the PDB file for COX-2 (e.g., 1CX2) from the RCSB PDB database.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[10]
-
Remove water molecules and any co-crystallized ligands.
-
Use a tool like AutoDock Tools to add polar hydrogens and save the receptor in the .pdbqt format.
-
-
Prepare the Ligand:
-
Use the DFT-optimized structure of this compound.
-
Use AutoDock Tools to set the torsional degrees of freedom and save the ligand in the .pdbqt format.
-
-
Define the Binding Site: Identify the active site of COX-2 (based on the location of the co-crystallized ligand in the original PDB file or from literature) and define a grid box that encompasses this region.
-
Run Docking: Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.[8]
-
Analyze Results:
-
Examine the output file for the predicted binding affinities of the different poses.
-
Visualize the top-ranked pose in complex with the receptor to identify key intermolecular interactions.
-
Part 3: Simulating Dynamic Behavior with Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[11][12] MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.
Protocol 3: GROMACS MD Simulation of a Protein-Ligand Complex
-
System Preparation:
-
Combine the coordinates of the docked protein-ligand complex from the previous step.
-
Generate a topology for the complex using a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[11]
-
-
Solvation: Place the complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure (NVT and NPT ensembles).[13]
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds.
-
Part 4: Predicting Pharmacokinetic Properties (ADMET)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. In silico tools can provide rapid predictions of these properties, helping to identify potential liabilities before significant resources are invested.[14][15]
Key ADMET Parameters
-
Lipinski's Rule of Five: A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, etc.
Protocol 4: In Silico ADMET Prediction
-
Select a Tool: Utilize a web-based ADMET prediction server such as SwissADME or admetSAR.[16]
-
Input Molecule: Provide the structure of this compound in a suitable format (e.g., SMILES string).
-
Run Prediction: The server will calculate a range of physicochemical and pharmacokinetic properties.
-
Analyze Results: Evaluate the predicted properties against established criteria for druglikeness and potential liabilities.
| Property (Predicted by SwissADME) | Value | Assessment |
| Molecular Weight | 214.24 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 1.85 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| GI Absorption | High | Favorable |
| BBB Permeant | No | May not be suitable for CNS targets |
Conclusion: A Synergistic Computational Approach
This technical guide has outlined a comprehensive computational workflow for the theoretical investigation of this compound. By integrating quantum chemistry, molecular docking, molecular dynamics, and in silico ADMET prediction, we can build a detailed profile of a molecule's potential as a drug candidate. This multi-pronged approach allows for the rational design and optimization of novel therapeutics, ultimately accelerating the drug discovery process. The insights gained from these theoretical studies provide a solid foundation for subsequent experimental validation, ensuring that resources are directed towards the most promising candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 4. CAS 50390-76-6: 2-Methoxy-5-(methylsulfonyl)benzoic acid [cymitquimica.com]
- 5. learningbreeze.com [learningbreeze.com]
- 6. slideshare.net [slideshare.net]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ayushcoe.in [ayushcoe.in]
The Genesis of a Scaffold: A Technical History of Substituted Benzoic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a natural product isolated from gum benzoin to a privileged structure in a vast array of pharmaceuticals is a testament to the evolution of organic synthesis, analytical chemistry, and the principles of drug design. This in-depth technical guide traverses the history of substituted benzoic acids, not as a mere chronological account, but as a narrative of scientific reasoning and technological advancement. We will explore the seminal discoveries of naturally occurring and synthetic derivatives, from the fever-reducing properties of willow bark to the dawn of synthetic chemotherapy. By dissecting the causality behind key experimental choices and the self-validating nature of early synthetic protocols, this guide aims to provide field-proven insights for today's researchers. Through detailed methodologies, structure-activity relationship analyses, and visualizations of key pathways, we will illuminate the enduring legacy and future potential of this remarkable chemical entity.
From Natural Origins to Synthetic Revolution: The Dawn of Substituted Benzoic Acids
The story of substituted benzoic acids begins not in a laboratory, but in the annals of traditional medicine. For millennia, the bark of the willow tree was used to alleviate pain and fever.[1][2] This empirical knowledge laid the groundwork for the eventual isolation of its active principle, a journey that mirrors the birth of modern organic chemistry.
Salicin and Salicylic Acid: A Natural Product's Promise
The early 19th century was a period of intense investigation into the chemical constituents of medicinal plants.[3] The challenge for chemists of this era was twofold: to isolate the active compounds in a pure form and to determine their chemical identity. The analytical tools of the time were rudimentary, relying heavily on elemental analysis, melting point determination, and simple chemical tests.[3][4]
In 1828, Johann Buchner, a German pharmacist, first isolated a bitter-tasting yellow, needle-like crystalline substance from willow bark, which he named salicin.[5] This was a significant achievement, but the path to a therapeutically useful molecule was still long. The limitations of 19th-century analytical techniques meant that the precise structure of salicin remained elusive for some time.[4]
The crucial next step was the conversion of salicin to a more potent and synthetically accessible derivative. This was achieved through hydrolysis and oxidation to yield salicylic acid (2-hydroxybenzoic acid). The development of a commercially viable synthesis of salicylic acid was a landmark achievement. In 1860, Hermann Kolbe developed a method to synthesize salicylic acid from phenol, sodium, and carbon dioxide under high pressure and temperature. This process, later refined by Rudolf Schmitt, became known as the Kolbe-Schmitt reaction .
The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution. The key to its success lies in the activation of the phenol ring by conversion to the more nucleophilic phenoxide ion.
References
- 1. researchgate.net [researchgate.net]
- 2. From plant extract to molecular panacea: a commentary on Stone (1763) ‘An account of the success of the bark of the willow in the cure of the agues’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 4. Analysis and synthesis in nineteenth-century organic chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 5. Forget the Willow Bark Extract — Go For Aspirin | Office for Science and Society - McGill University [mcgill.ca]
Methodological & Application
Application Note & Experimental Protocol: A Reliable Two-Step Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic Acid
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing from the commercially available 5-Amino-2-methylbenzoic acid. The methodology first involves the formation of a methyl thioether via a diazotization-sulfanylation reaction, followed by a controlled oxidation to the target sulfone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and a comprehensive discussion of the underlying chemical principles.
Introduction & Synthetic Strategy
The methylsulfonyl group is a key pharmacophore in modern drug design, often employed as a bioisostere for other functional groups to enhance metabolic stability, solubility, and cell permeability. This compound incorporates this crucial moiety into a benzoic acid scaffold, presenting multiple handles for further chemical elaboration.
The synthetic approach detailed herein was chosen for its reliability, scalability, and use of readily accessible starting materials. The overall transformation is depicted below:
Overall Reaction Scheme:
(Image depicting the two-step synthesis from 5-Amino-2-methylbenzoic acid to the final product)
Our strategy hinges on two cornerstone reactions of organic synthesis:
-
Diazotization and Thioether Formation: The primary aromatic amine of 5-Amino-2-methylbenzoic acid is converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately reacted in situ with dimethyl disulfide in the presence of a copper catalyst to yield the stable thioether intermediate, 2-Methyl-5-(methylthio)benzoic acid.
-
Selective Oxidation: The thioether is then cleanly oxidized to the corresponding sulfone. The protocol employs hydrogen peroxide in glacial acetic acid, an effective and environmentally benign oxidizing system that provides high conversion and simplifies product purification.[1] This method is widely recognized for its efficacy in converting sulfides to sulfones.[2]
This two-step sequence avoids harsh conditions and provides a clear pathway to the target compound with good overall yield.
Experimental Protocol
Safety Precautions: This protocol involves the use of corrosive acids, an oxidizing agent (hydrogen peroxide), and the formation of a potentially unstable diazonium salt. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All steps should be performed in a well-ventilated chemical fume hood.
Step 1: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
This procedure details the conversion of the primary amine to a methyl thioether.
Materials:
-
5-Amino-2-methylbenzoic acid (1.0 equiv)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Dimethyl disulfide (Me₂S₂) (3.0 equiv)
-
Copper(I) bromide (CuBr) (0.1 equiv)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, suspend 5-Amino-2-methylbenzoic acid (1.0 equiv) in a mixture of deionized water and concentrated HCl.
-
Diazotization: Cool the suspension to 0-5 °C using an ice-water bath. Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt, which is unstable at higher temperatures. A slow, controlled addition ensures the reaction remains safe and efficient.
-
-
Thiolation: In a separate flask, prepare a solution of dimethyl disulfide (3.0 equiv) and a catalytic amount of Copper(I) bromide (0.1 equiv) in ethyl acetate. Cool this mixture to 10-15 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Step 2 to the dimethyl disulfide solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir at this temperature for 1 hour after the addition is complete, then warm to room temperature and stir for an additional 4 hours or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-Methyl-5-(methylthio)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield a pure solid.
Step 2: Oxidation to this compound
This procedure details the oxidation of the thioether to the target sulfone.
Materials:
-
2-Methyl-5-(methylthio)benzoic acid (1.0 equiv)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂), 30% solution (2.5-3.0 equiv)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-5-(methylthio)benzoic acid (1.0 equiv) in glacial acetic acid.
-
Oxidant Addition: Gently heat the solution to 60-70 °C. Add 30% hydrogen peroxide (2.5 equiv) dropwise to the solution. An exotherm may be observed; maintain the temperature between 70-80 °C during the addition.
-
Expert Insight: The use of glacial acetic acid as a solvent facilitates the oxidation process.[1] The reaction is heated to ensure a reasonable reaction rate, but excessive temperatures should be avoided to prevent unwanted side reactions.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the starting material and the intermediate sulfoxide to the desired sulfone. If the reaction is sluggish, an additional portion of H₂O₂ (0.5 equiv) can be added.
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing cold deionized water. The product will precipitate as a white solid.
-
Workup and Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid.
-
Self-Validation: To ensure all residual peroxide is quenched, the filtrate can be tested with peroxide test strips. If necessary, a small amount of sodium thiosulfate solution can be added to the slurry before filtration.
-
-
Purification and Drying: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from isopropanol or an ethanol/water mixture. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary & Characterization
The following table summarizes the key quantitative parameters for this synthetic protocol.
| Parameter | Step 1: Thioether Formation | Step 2: Sulfone Oxidation |
| Starting Material | 5-Amino-2-methylbenzoic acid | 2-Methyl-5-(methylthio)benzoic acid |
| Key Reagents | NaNO₂, Me₂S₂, CuBr | 30% H₂O₂, Acetic Acid |
| Equivalents (Key Reagent) | 1.1 (NaNO₂) | 2.5 - 3.0 (H₂O₂) |
| Solvent | Water / Ethyl Acetate | Glacial Acetic Acid |
| Temperature | 0-5 °C then RT | 70-80 °C |
| Reaction Time | 5-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 90-98% |
Expected Characterization Data for this compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group on the ring, the methylsulfonyl group, and the carboxylic acid proton.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms.
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₉H₁₀O₄S.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target compound.
References
Application Notes and Protocols for the Characterization of 2-Methyl-5-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-Methyl-5-(methylsulfonyl)benzoic acid (CAS No. 151104-37-9) is a substituted aromatic carboxylic acid with potential applications as an intermediate in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a benzoic acid moiety, a methyl group, and a methylsulfonyl group, imparts specific physicochemical properties that necessitate a comprehensive suite of analytical methods for unambiguous characterization and quality control. This document provides a detailed guide to the analytical techniques and protocols essential for the thorough characterization of this compound, ensuring its identity, purity, and quality for research, development, and manufacturing purposes.
The methodologies outlined herein are grounded in fundamental chemical principles and draw upon established analytical practices for related compounds. While experimental data for this specific molecule is not extensively available in public literature, the protocols provided are designed to be robust and adaptable, forming a solid foundation for method development and validation in a laboratory setting. All proposed methods should be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure their suitability for their intended purpose.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods, particularly for chromatography and solubility studies.
| Property | Value | Source |
| CAS Number | 151104-37-9 | [1] |
| Molecular Formula | C₉H₁₀O₄S | [3] |
| Molecular Weight | 214.24 g/mol | [3] |
| Boiling Point | 448.2 ± 45.0 °C (Predicted) | [4] |
| Melting Point | Data not available. For the analogous 2-Methoxy-5-(methylsulfonyl)benzoic acid: 190 °C.[5] A similar melting point is anticipated. | N/A |
| Solubility | Data not available. Expected to have slight solubility in polar organic solvents like methanol and DMSO, based on the properties of the analogous 2-Methoxy-5-(methylsulfonyl)benzoic acid. | N/A |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
Rationale: This protocol aims to dissolve the analyte in a deuterated solvent and acquire a proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the different protons, confirming the presence of the aromatic, methyl, and carboxylic acid protons.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~8.2-8.4 | Doublet | 1H | Aromatic H (position 6) |
| ~7.8-8.0 | Doublet of doublets | 1H | Aromatic H (position 4) |
| ~7.4-7.6 | Doublet | 1H | Aromatic H (position 3) |
| ~3.1-3.3 | Singlet | 3H | -SO₂CH₃ |
| ~2.6-2.8 | Singlet | 3H | Ar-CH₃ |
Causality behind Experimental Choices: DMSO-d₆ is a suitable solvent for compounds with carboxylic acid groups as it can solubilize them effectively and the acidic proton is often observed as a broad singlet. The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better resolution of the aromatic proton signals.[6]
Rationale: This protocol is designed to obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments and their chemical shifts, further confirming the molecular structure.
Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
Procedure:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~140-145 | Aromatic C (position 2) |
| ~138-142 | Aromatic C (position 5) |
| ~132-135 | Aromatic C (position 1) |
| ~130-133 | Aromatic C (position 4) |
| ~128-131 | Aromatic C (position 6) |
| ~125-128 | Aromatic C (position 3) |
| ~43-46 | -SO₂CH₃ |
| ~19-22 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Rationale: This protocol provides a rapid and straightforward method for obtaining an IR spectrum of a solid sample with minimal sample preparation.
Instrumentation: FTIR Spectrometer with an ATR accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | Carboxylic Acid | O-H stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1600, ~1475 | Aromatic Ring | C=C stretches |
| ~1300 & ~1150 | Sulfonyl | Asymmetric & Symmetric S=O stretches |
| ~1320-1210 | Carboxylic Acid | C-O stretch |
| ~920 | Carboxylic Acid | O-H bend (out-of-plane) |
Causality behind Experimental Choices: The broadness of the O-H stretch is a characteristic feature of the hydrogen-bonded carboxylic acid dimer in the solid state.[7] The strong absorption of the C=O group is also a key diagnostic peak. The two distinct S=O stretching bands are characteristic of the sulfonyl group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Rationale: ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, which will allow for the determination of the molecular weight and subsequent fragmentation analysis.
Instrumentation: Mass Spectrometer with an ESI source (e.g., LC-MS system)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the mass spectrum in both positive and negative ion modes.
-
Fragmentation (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.
Expected Mass Spectrometry Data:
| m/z (Negative Ion Mode) | Assignment |
| 213.0 | [M-H]⁻ |
| 134.0 | [M-H-SO₂CH₃]⁻ |
Expected Mass Spectrometry Data (Positive Ion Mode):
| m/z | Assignment |
| 215.0 | [M+H]⁺ |
| 197.0 | [M+H-H₂O]⁺ |
| 135.0 | [M+H-SO₂CH₃]⁺ |
Causality behind Experimental Choices: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻. The fragmentation of aromatic sulfones often involves the loss of the SO₂CH₃ group.[8][9][10]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.
Reversed-Phase HPLC with UV Detection Protocol
Rationale: This protocol describes a robust reversed-phase HPLC method for the separation and quantification of the analyte from potential impurities. The method utilizes a C18 column and a UV detector set at a wavelength where the analyte exhibits significant absorbance.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on the UV absorbance of similar benzoic acid derivatives)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflows
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The integration of spectroscopic techniques for structural elucidation and chromatographic methods for purity and quantitative analysis provides a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. The protocols detailed in this application note serve as a validated starting point for researchers, enabling them to confidently assess the critical quality attributes of this compound. Adherence to good scientific practice and regulatory guidelines for method validation is paramount for the successful application of these analytical methods in a drug development setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. This compound : 연구용시약 아펙스 [apextraders.co.kr]
- 10. 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidation of the 1H NMR Spectrum of 2-Methyl-5-(methylsulfonyl)benzoic acid
Introduction: The Structural Significance of 2-Methyl-5-(methylsulfonyl)benzoic acid
This compound is a substituted aromatic carboxylic acid. The spatial arrangement and electronic interactions of its functional groups—a carboxylic acid, a methyl group, and a methylsulfonyl group—on the benzene ring create a unique magnetic environment for each proton. 1H NMR spectroscopy is a powerful analytical technique for elucidating the precise structure of such molecules by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.
The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid and methylsulfonyl) groups on the benzene ring leads to a complex and informative 1H NMR spectrum. A detailed analysis of this spectrum is crucial for confirming the identity and purity of the compound in various stages of chemical research and drug development.
Predicted 1H NMR Spectrum and Data Interpretation
Based on the analysis of structurally related compounds, the following 1H NMR spectral data are predicted for this compound. The spectrum is expected to exhibit distinct signals for the carboxylic acid proton, the three aromatic protons, the methyl protons of the methyl group, and the methyl protons of the methylsulfonyl group.
Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-A (COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H | - |
| H-B (Aromatic) | ~8.2 - 8.4 | Doublet | 1H | ~2.0 |
| H-C (Aromatic) | ~7.9 - 8.1 | Doublet of Doublets | 1H | ~8.0, 2.0 |
| H-D (Aromatic) | ~7.4 - 7.6 | Doublet | 1H | ~8.0 |
| H-E (Ar-CH3) | ~2.6 - 2.8 | Singlet | 3H | - |
| H-F (SO2CH3) | ~3.1 - 3.3 | Singlet | 3H | - |
In-Depth Spectral Analysis
The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The carboxylic acid and methylsulfonyl groups are strongly electron-withdrawing, which deshields the nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the methyl group is weakly electron-donating, which shields adjacent protons, leading to a lower chemical shift (upfield).
-
Carboxylic Acid Proton (H-A): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the region of 12.0-13.0 ppm. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (H-B, H-C, H-D):
-
H-B: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group and meta to the carboxylic acid group. This cumulative deshielding effect will shift its resonance significantly downfield, predicted to be around 8.2-8.4 ppm. It will appear as a doublet due to coupling with H-C, with a small meta coupling constant (J ≈ 2.0 Hz).
-
H-C: This proton is ortho to the carboxylic acid group and meta to the methylsulfonyl group. The deshielding from both groups places its signal in the 7.9-8.1 ppm range. It will be split into a doublet of doublets due to coupling with both H-B (meta coupling, J ≈ 2.0 Hz) and H-D (ortho coupling, J ≈ 8.0 Hz).
-
H-D: This proton is ortho to the electron-donating methyl group and meta to the carboxylic acid group. The shielding effect of the methyl group will cause it to resonate at the most upfield position among the aromatic protons, around 7.4-7.6 ppm. It will appear as a doublet due to ortho coupling with H-C (J ≈ 8.0 Hz).
-
-
Methyl Protons (H-E and H-F):
-
H-E (Ar-CH3): The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet around 2.6-2.8 ppm.
-
H-F (SO2CH3): The protons of the methyl group of the methylsulfonyl substituent are deshielded by the two electronegative oxygen atoms and the sulfur atom. This results in a downfield shift compared to a typical methyl group, with a predicted singlet at approximately 3.1-3.3 ppm.[1]
-
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)[2]
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v in the deuterated solvent)[3]
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5][6]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common choice for many organic molecules. However, if the compound has limited solubility in CDCl3, DMSO-d6 is a suitable alternative and is also effective for observing exchangeable protons like the carboxylic acid proton.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial.[6]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended solid material.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, dry NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, the Free Induction Decay (FID) signal is Fourier transformed to generate the spectrum. Apply phase correction and baseline correction to the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Visualizing the Workflow and Molecular Structure
To aid in understanding the experimental process and the molecular structure being analyzed, the following diagrams are provided.
Caption: Experimental workflow for 1H NMR analysis.
Caption: Molecular structure with proton labeling.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of information that is essential for its structural confirmation. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of the chemical shifts and coupling patterns, as outlined in this application note, allows for the unambiguous assignment of all proton signals, thereby verifying the molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds.
References
- 1. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR [m.chemicalbook.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
Application Note: Elucidating the Carbon Skeleton of 2-Methyl-5-(methylsulfonyl)benzoic acid using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Methyl-5-(methylsulfonyl)benzoic acid. In the absence of a publicly available experimental spectrum, this document presents a detailed, predicted 13C NMR data set based on established chemical shift libraries and substituent effects. A robust, step-by-step protocol for acquiring high-quality 13C NMR spectra for this and similar small organic molecules is provided, emphasizing the rationale behind key experimental parameters. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and quality control, enabling them to verify the structure and purity of this compound and related compounds.
Introduction: The Significance of this compound
This compound is a substituted aromatic carboxylic acid. Its structure incorporates key functional groups—a carboxylic acid, a methyl group, and a methylsulfonyl group—that are prevalent in many pharmaceutical compounds and organic materials. The precise arrangement of these substituents on the benzene ring is critical to its chemical properties and biological activity.
13C NMR spectroscopy is an unparalleled, non-destructive technique for confirming the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the carbon skeleton.[2][3] The chemical shift (δ) of each signal offers profound insights into the electronic environment of the corresponding carbon atom, revealing the nature of adjacent atoms and functional groups.[4][5] This application note details the expected 13C NMR spectral characteristics of this compound and outlines a protocol for its empirical determination.
Predicted 13C NMR Spectral Data
The structure of this compound contains nine distinct carbon atoms, and therefore, nine unique signals are expected in its proton-decoupled 13C NMR spectrum. The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring and typical chemical shift ranges for the functional groups present.[6][7][8]
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 (-COOH) | 170-175 | Carboxylic acid carbons are highly deshielded and typically appear in this range.[9][10][11] |
| C5 (-C-SO2CH3) | 140-145 | Aromatic carbon attached to the strongly electron-withdrawing sulfonyl group, expected to be significantly downfield. |
| C2 (-C-CH3) | 138-142 | Aromatic carbon bearing the methyl group. Its chemical shift is influenced by the adjacent carboxylic acid group. |
| C1 (-C-COOH) | 132-136 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| C4 | 130-134 | Aromatic CH carbon, influenced by the para-methyl and meta-sulfonyl groups. |
| C6 | 128-132 | Aromatic CH carbon, ortho to the electron-withdrawing sulfonyl group. |
| C3 | 125-129 | Aromatic CH carbon, ortho to the methyl group and meta to the carboxylic acid. |
| C9 (-SO2C H3) | 43-47 | Methyl carbon attached to the electron-withdrawing sulfonyl group. |
| C8 (-C H3) | 19-23 | Methyl carbon attached to the aromatic ring, typically found in the aliphatic region.[12] |
Detailed Experimental Protocol for 13C NMR Acquisition
This section outlines a robust protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount; it must dissolve the analyte and should not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl3) is a common choice for many organic molecules, though deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative if solubility is an issue.[13]
Protocol:
-
Weighing: Accurately weigh 15-25 mg of purified this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3).
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[14] However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl3 at 77.16 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.[15]
Table 2: Recommended Acquisition Parameters for 13C NMR
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for a 400 MHz 1H) | Standard frequency for 13C observation on a 400 MHz instrument. |
| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling for routine 13C spectra. |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[8] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio.[3] |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay to allow for relaxation of most carbon nuclei, improving signal intensity. Quaternary carbons may require longer delays for accurate quantification.[16] |
| Acquisition Time (AQ) | 1-2 seconds | Balances resolution with experimental time. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent signal.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Workflow for 13C NMR Analysis
The entire process, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.
Caption: Standard workflow for 13C NMR spectral analysis.
Interpretation and Causality
-
Carboxylic Acid Carbon (C7): The carbon of the -COOH group is double-bonded to one oxygen and single-bonded to another. The high electronegativity of the oxygen atoms strongly deshields this carbon, shifting its resonance significantly downfield to the 170-175 ppm region.[10][17] This is a highly diagnostic peak for identifying carboxylic acids and their derivatives.[9][11]
-
Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 110-160 ppm.[7] The specific shifts within this range are dictated by the electronic effects of the substituents.
-
The -SO2CH3 group is a powerful electron-withdrawing group, which deshields the attached carbon (C5) and other carbons in ortho and para positions.
-
The -CH3 group is a weak electron-donating group, causing a slight shielding (upfield shift) of the carbons it is attached to (C2) and those ortho and para to it.
-
The -COOH group is an electron-withdrawing group, deshielding the attached carbon (C1).
-
The interplay of these effects results in the predicted spread of the six aromatic signals. Quaternary carbons (C1, C2, C5), which lack an attached proton, often exhibit weaker signals due to a less efficient relaxation mechanism and the absence of Nuclear Overhauser Enhancement (NOE).[18]
-
-
Aliphatic Carbons (C8, C9):
-
The methyl carbon of the sulfonyl group (C9) is directly attached to the electron-withdrawing sulfur atom, causing a downfield shift to the 43-47 ppm range compared to a simple alkane.
-
The methyl carbon attached to the aromatic ring (C8) is in a more typical aliphatic environment and is expected to appear upfield, around 19-23 ppm.[12]
-
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. This application note provides a predicted 13C NMR spectrum, a detailed protocol for its experimental acquisition, and a thorough interpretation of the expected spectral features. By understanding the correlation between the molecular structure and the 13C NMR chemical shifts, researchers can confidently identify this compound, assess its purity, and distinguish it from potential isomers. The provided methodologies are broadly applicable to the characterization of other small organic molecules in the fields of chemical research and pharmaceutical development.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. rsc.org [rsc.org]
- 14. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: High-Throughput Quantitative Analysis of 2-Methyl-5-(methylsulfonyl)benzoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2-Methyl-5-(methylsulfonyl)benzoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A simple and efficient protein precipitation protocol is employed for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting. All procedures are designed to align with the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3][4][5]
Introduction
This compound is an organic compound of interest in pharmaceutical development. Its structure, featuring both a carboxylic acid and a methylsulfonyl group, presents specific analytical challenges. Accurate quantification in biological matrices like human plasma is essential for understanding its pharmacokinetic and pharmacodynamic profiles. LC-MS/MS is the technology of choice for such bioanalytical applications due to its inherent sensitivity and selectivity.[6]
This application note details a complete workflow for the analysis of this compound, from sample preparation to data acquisition. The rationale behind the selection of each methodological step is explained to provide a comprehensive guide for researchers and scientists. The protocol is optimized for high-throughput analysis without compromising data quality.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₉H₁₀O₄S | Santa Cruz Biotechnology |
| Molecular Weight | 214.24 g/mol | Santa Cruz Biotechnology |
| Predicted pKa | ~3.5 (Carboxylic Acid) | N/A |
The acidic nature of the carboxylic acid group (predicted pKa ~3.5) dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape in reversed-phase chromatography.[7][8] The presence of the sulfonyl group suggests a potential characteristic neutral loss of SO₂ (64 Da) during collision-induced dissociation, a valuable feature for developing specific MRM transitions.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[9][10][11][12] Acetonitrile is used as the precipitating agent.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₃
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Sample Thawing: Thaw frozen human plasma samples in a water bath at room temperature, then place on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in 50% methanol) to each plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.[13][14][15][16][17]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample. This 3:1 ratio of organic solvent to plasma is effective for protein removal.[10]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert for analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions: The acidic nature of the analyte necessitates an acidic mobile phase to suppress ionization and ensure good retention and peak shape on a reversed-phase column.[7][8][18][19]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 min |
Mass Spectrometry (MS) Conditions: Due to the presence of the carboxylic acid group, negative ion mode electrospray ionization (ESI-) is selected for optimal sensitivity. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[20][21][22]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions: The MRM transitions are determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer and optimizing the precursor ion and product ions, as well as the collision energy. A characteristic loss of SO₂ (64 Da) is often observed for sulfonated compounds and can be a highly specific transition to monitor.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 213.0 | 149.0 ( [M-H-SO₂]⁻ ) | 50 | 20 |
| This compound-d₃ | 216.0 | 152.0 ( [M-H-SO₂]⁻ ) | 50 | 20 |
Method Validation Considerations
The developed method should be fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.
-
Calibration Curve: A calibration curve should be prepared in the biological matrix over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte or IS.[23][24][25][26]
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term) must be established.
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software. The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS and interpolating from the calibration curve constructed using a weighted (1/x²) linear regression.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the optimized chromatographic and mass spectrometric conditions allow for a sensitive, accurate, and high-throughput analysis suitable for regulated bioanalysis in the pharmaceutical industry.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. worldwide.com [worldwide.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. otsuka.co.jp [otsuka.co.jp]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Multiple reaction monitoring: Significance and symbolism [wisdomlib.org]
- 22. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. eijppr.com [eijppr.com]
- 26. bioanalysis-zone.com [bioanalysis-zone.com]
A Robust Reverse-Phase HPLC Method for the Purification of 2-Methyl-5-(methylsulfonyl)benzoic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated protocol for the purification of 2-Methyl-5-(methylsulfonyl)benzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound serves as a crucial building block in medicinal chemistry and drug development, making its purity paramount for subsequent synthetic steps and biological assays. The method described herein employs an ion-suppression strategy to achieve excellent peak shape and high-resolution separation from common process-related impurities. We provide a comprehensive guide covering the underlying chromatographic principles, step-by-step protocols for both analytical method development and preparative-scale purification, and a troubleshooting guide to empower researchers in achieving optimal results.
Introduction and Scientific Rationale
This compound (MW: 214.24 g/mol ) is an aromatic carboxylic acid containing both a hydrophobic methyl group and a polar methylsulfonyl group[1]. The purification of such molecules presents a distinct challenge: ensuring the removal of structurally similar impurities, such as positional isomers or precursors from its synthesis. High-performance liquid chromatography is the technique of choice for this task due to its high resolving power.
The core of this method is based on ion-suppression reverse-phase chromatography [2]. The analyte possesses a carboxylic acid functional group, which will be ionized (negatively charged) at neutral pH. In a charged state, its interaction with the hydrophobic C18 stationary phase is weak and inconsistent, leading to poor retention and severe peak tailing. To overcome this, the mobile phase is acidified to a pH significantly lower than the compound's pKa. This ensures the carboxylic acid group remains in its neutral, protonated form (-COOH), thereby increasing its hydrophobicity and enabling a well-defined retention mechanism on the C18 column, resulting in sharp, symmetrical peaks essential for high-purity fractionation[2][3].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value / Description | Source / Rationale |
| Chemical Structure | C₉H₁₀O₄S | [1] |
| CAS Number | 151104-37-9 | [4][5] |
| Molecular Weight | 214.24 g/mol | [1] |
| Predicted pKa | ~3.5 - 4.0 | Estimated based on the structure of benzoic acid and the reported predicted pKa of 3.49 for the structurally similar 2-methoxy-5-(methylsulfonyl)benzoic acid[6][7]. The mobile phase pH must be set well below this value. |
| Solubility | DMSO, Methanol (Slightly, may require heating) | Based on data for the 2-methoxy analog[6][7]. This informs the choice of solvent for sample preparation. |
| UV Absorbance | Aromatic Ring | The benzene ring provides strong UV absorbance, making UV detection highly suitable. Wavelengths of 228 nm and 254 nm are excellent candidates for detection[8]. |
Experimental Protocol: A Self-Validating System
This protocol is designed as a complete workflow, from initial analytical method development on a small scale to a fully scaled-up preparative purification.
Required Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Preparative HPLC system for scale-up.
-
Analytical and Preparative RP-C18 columns (e.g., 5 µm particle size).
-
Fraction collector.
-
Rotary evaporator for solvent removal.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol (HPLC Grade)
-
DMSO (HPLC Grade)
-
Crude this compound sample
-
Syringe filters (0.22 µm or 0.45 µm, PTFE)
-
Step 1: Sample and Mobile Phase Preparation
Rationale: Proper sample preparation is critical to prevent column clogging and ensure reproducible injections. The mobile phase is acidified with TFA to suppress the ionization of the carboxylic acid group.
-
Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Sample Preparation (Crude Material):
-
Prepare a stock solution of the crude material at ~10 mg/mL in a 1:1 mixture of Acetonitrile:Water.
-
If solubility is an issue, use minimal DMSO as a co-solvent, but be aware the DMSO peak may interfere with early-eluting impurities.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Step 2: Analytical Method Development & Optimization
Rationale: A scouting gradient is first run to determine the retention time of the target compound and visualize the impurity profile. This data is then used to optimize the gradient for maximum resolution.
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID analytical column. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overload. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | DAD at 228 nm & 254 nm | 254 nm is a standard for aromatics; 228 nm may offer higher sensitivity[8]. DAD allows for peak purity analysis. |
| Scouting Gradient | Time (min) | % Mobile Phase B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 22.0 | 90 | |
| 22.1 | 10 | |
| 25.0 | 10 |
After the initial scouting run, adjust the gradient to focus on the elution window of the target compound, increasing the slope for faster elution or making it shallower for better resolution from nearby impurities.
Step 3: Preparative Scale-Up and Purification
Rationale: The optimized analytical method is scaled to a preparative column to process larger quantities of material. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
| Parameter | Recommended Setting |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Flow Rate | 20 mL/min |
| Injection Load | 50-100 mg per injection (dissolved in minimal solvent) |
| Gradient | Same gradient profile as the optimized analytical method. |
| Fraction Collection | Trigger collection based on UV signal threshold around the target peak's retention time. |
Workflow:
-
Equilibrate the preparative column with the starting mobile phase conditions for at least 5 column volumes.
-
Perform a blank injection (solvent only) to ensure a clean baseline.
-
Inject the dissolved crude sample.
-
Initiate the gradient and fraction collection.
-
After the run, combine the pure fractions as determined by analytical HPLC.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.
Purification Workflow Visualization
The diagram below illustrates the comprehensive workflow for the HPLC purification of this compound.
Caption: A comprehensive workflow for the HPLC purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Mobile phase pH is too high (incomplete ion suppression). 2. Column is overloaded. 3. Column is degrading. | 1. Ensure TFA concentration is 0.1%. Consider using phosphoric acid for a lower pH if needed. 2. Reduce sample concentration or injection volume. 3. Flush the column or replace it if performance does not improve. |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate stationary phase. | 1. Decrease the gradient slope (%B/min) around the elution time of the target compound. 2. While C18 is robust, a different stationary phase (e.g., Phenyl-Hexyl) could offer alternative selectivity. |
| High Backpressure | 1. Clogged column frit or tubing. 2. Sample precipitation on the column. | 1. Reverse-flush the column (disconnect from detector). Check system components. 2. Ensure the sample is fully dissolved and filtered before injection. Reduce sample concentration. |
| No Peak Detected | 1. Compound is not soluble in the injection solvent. 2. Detection wavelength is incorrect. | 1. Verify solubility and try a different solvent composition. 2. Check the UV spectrum of the compound and ensure the detector is set to a wavelength with high absorbance. |
Conclusion
The reverse-phase HPLC method detailed in this note provides a reliable and scalable solution for the high-purity isolation of this compound. By employing an ion-suppression strategy with an acidified water/acetonitrile mobile phase on a C18 column, this protocol ensures excellent chromatographic performance. The systematic approach, from analytical development to preparative scale-up, empowers researchers to consistently obtain material of high purity, suitable for the stringent demands of pharmaceutical research and development.
References
- 1. scbt.com [scbt.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 151104-37-9 [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. lookchem.com [lookchem.com]
- 7. 2-Methoxy-5-(methylsulfonyl)benzoic acid | 50390-76-6 [chemicalbook.com]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-(methylsulfonyl)benzoic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Methyl-5-(methylsulfonyl)benzoic acid emerges as a compound of significant interest, offering a unique combination of functional handles that predispose it to a variety of chemical transformations. Its structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl moiety on a benzene ring, provides multiple points for diversification and modulation of physicochemical properties.
The methylsulfonyl group, a well-regarded bioisostere for other functionalities, can enhance solubility, metabolic stability, and receptor-binding interactions.[1][2] The carboxylic acid is a versatile functional group, readily participating in amide bond formations, esterifications, and other coupling reactions. The methyl group, while seemingly simple, can influence the conformation and electronic properties of the molecule. This guide provides an in-depth exploration of the properties and synthetic utility of this compound, complete with detailed protocols for its application in key organic reactions.
While specific peer-reviewed literature on the direct applications of this compound is emerging, its utility can be inferred from the extensive research on analogous sulfonyl-substituted benzoic acids in drug discovery.[3][4] The protocols presented herein are based on well-established synthetic methodologies for similar substrates and are intended to serve as a robust starting point for researchers.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is crucial for reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 151104-37-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₄S | --INVALID-LINK-- |
| Molecular Weight | 214.24 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | Inferred from analogous structures |
Synthetic Applications and Protocols
This compound is a trifunctional building block, and its reactivity is primarily centered around the carboxylic acid group. The following sections detail its application in three fundamental synthetic transformations: amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[5] The carboxylic acid moiety of this compound can be readily coupled with a wide array of primary and secondary amines to generate a diverse library of amides. These amides can serve as final drug candidates or as intermediates for further functionalization.
Given the potential for steric hindrance from the ortho-methyl group, the choice of coupling reagent is critical to achieving high yields.[6][7] For sterically hindered substrates, activating agents that form highly reactive intermediates are often preferred.
Workflow for Amide Bond Formation
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically demanding substrates.[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of HATU (1.2 equiv) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency in coupling sterically hindered acids and amines, minimizing side reactions.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the carboxylic acid group can be employed to modulate the lipophilicity of the molecule, which can be critical for optimizing pharmacokinetic properties. Furthermore, esters can serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[9]
Protocol 2: Fischer-Speier Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 equiv) in an excess of the desired alcohol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM or diethyl ether and wash with saturated NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired ester.
Microwave-Assisted Esterification: For faster reaction times, microwave-assisted esterification can be employed. A typical procedure involves heating the reaction mixture in a sealed vessel in a microwave reactor at elevated temperatures (e.g., 130-150°C) for a shorter duration (e.g., 15-30 minutes).[10]
Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds
While the primary reactivity of this compound is at the carboxylic acid, the aromatic ring can participate in C-H activation and cross-coupling reactions, although this is more challenging. A more common strategy is to introduce a leaving group (e.g., a halide) onto the aromatic ring to facilitate palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12] This allows for the construction of biaryl scaffolds, which are prevalent in many classes of pharmaceuticals.
Should a halogenated derivative of this compound be used (e.g., a bromo- or iodo-substituted analogue), the following general protocol for a Suzuki-Miyaura coupling can be applied.
Logical Flow of a Suzuki-Miyaura Coupling Reaction
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
Materials:
-
Halogenated this compound derivative (e.g., 4-Bromo-2-methyl-5-(methylsulfonyl)benzoic acid)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halogenated this compound derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Add the palladium catalyst (and ligand if necessary) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the biaryl product.
Considerations for Steric Hindrance: The ortho-methyl group can present a steric challenge in cross-coupling reactions. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often beneficial in these cases as they can promote the reductive elimination step and improve catalyst turnover.[11]
Conclusion and Future Outlook
This compound is a promising building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the facile generation of diverse chemical libraries through well-established synthetic transformations. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this versatile scaffold. While direct literature examples are currently limited, the principles outlined here, drawn from analogous systems, provide a clear path forward for the application of this compound in the synthesis of novel and potentially bioactive molecules. Further research into the C-H activation of the aromatic ring could unlock even more direct and efficient pathways to complex structures, further cementing the role of this and similar building blocks in the future of organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 151104-37-9|2-甲基-5-甲砜基苯甲酸|2-Methyl-5-(methylsulfonyl)benzoicAcid|-范德生物科技公司 [bio-fount.com]
The Synthetic Cornerstone: 2-Methyl-5-(methylsulfonyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Methylsulfonyl Moiety
In the intricate landscape of drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methylsulfonyl group (-SO₂CH₃) has emerged as a privileged pharmacophore, valued for its ability to enhance aqueous solubility, improve metabolic stability, and serve as a potent hydrogen bond acceptor.[1][2] These attributes make it a cornerstone in the design of novel therapeutic agents across a spectrum of diseases. This guide delves into the specific applications of 2-Methyl-5-(methylsulfonyl)benzoic acid, a versatile building block whose structural motifs are integral to the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct therapeutic applications of this compound are not widely documented, its utility as a synthetic intermediate is of significant interest to researchers and drug development professionals.
Physicochemical Properties and Synthetic Rationale
The inherent reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the methylsulfonyl group, and the aromatic methyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄S | --INVALID-LINK-- |
| Molecular Weight | 214.24 g/mol | --INVALID-LINK-- |
The carboxylic acid provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The electron-withdrawing nature of the methylsulfonyl group influences the reactivity of the aromatic ring and provides a key interaction point in the final API. The methyl group can also play a role in steric interactions within a binding pocket.
Core Application: Intermediate in the Synthesis of NHE-1 Inhibitors
A significant application of a close analog, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, is in the synthesis of potent and selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, such as N-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine.[3] NHE-1 is a key physiological regulator of intracellular pH and its inhibition has shown therapeutic potential in cardiovascular diseases, including ischemia-reperfusion injury and heart failure. The protocols detailed below are based on the synthesis of this class of compounds and are illustrative of the synthetic utility of the this compound scaffold.
Conceptual Synthetic Workflow
The general strategy involves the activation of the carboxylic acid of the benzoic acid derivative, followed by coupling with a guanidine moiety. The following diagram illustrates this conceptual pathway.
Caption: Conceptual workflow for the synthesis of benzoylguanidine derivatives.
Detailed Synthetic Protocols
The following protocols are adapted from patent literature for the synthesis of a potent NHE-1 inhibitor, illustrating the use of a this compound derivative.[3] These protocols are intended for experienced synthetic chemists in a controlled laboratory setting.
Protocol 1: Synthesis of 4,5-Bis(methylsulfonyl)-2-methylbenzoic Acid
This protocol describes the conversion of a precursor, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, to a key intermediate with an additional methylsulfonyl group. This highlights a common transformation where the core scaffold is further elaborated.
Materials:
-
4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Sodium methanesulfinate (CH₃SO₂Na)
-
Water
-
Activated carbon
-
Kieselguhr
-
Ice
-
Concentrated hydrochloric acid
-
2-Propanol
Procedure:
-
Dissolve 6 kg of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid in 15 L of N,N-dimethylformamide (DMF) at room temperature (25°C).
-
Heat the solution to 50°C.
-
To this solution, add 3.6 kg of sodium methanesulfinate.
-
After the reaction is complete (monitored by a suitable analytical method such as TLC or HPLC), cool the reaction mixture to 25°C.
-
Pour the reaction solution into 40 L of water.
-
Add 300 g of activated carbon and 1 kg of kieselguhr to the aqueous mixture and stir.
-
Filter the mixture to remove the solids.
-
To the filtrate, add 5 L of ice and slowly add 3.5 L of concentrated hydrochloric acid dropwise until the pH reaches 1.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from 2-propanol to yield 3.8 kg of 4,5-bis(methylsulfonyl)-2-methylbenzoic acid.
Expected Outcome: A crystalline solid with a melting point of 234-235°C.[3]
Protocol 2: Formation of the Acyl Chloride
This protocol details the activation of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
4,5-Bis(methylsulfonyl)-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
In a suitable reaction vessel, charge 15 L of thionyl chloride at 40°C.
-
Add 50 ml of DMF to the thionyl chloride.
-
Slowly add 3.8 kg of 4,5-bis(methylsulfonyl)-2-methylbenzoic acid with stirring.
-
Heat the mixture to reflux and stir for 1 hour.
-
After cooling, remove the excess thionyl chloride under reduced pressure.
-
Co-distill the residue several times with 5 L portions of toluene to remove residual thionyl chloride.
-
The resulting 4,5-bis(methylsulfonyl)-2-methylbenzoyl chloride is used as a crude product in the next step.
Protocol 3: Coupling with Guanidine to form N-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine
This final step involves the coupling of the activated acyl chloride with guanidine.
Materials:
-
Crude 4,5-bis(methylsulfonyl)-2-methylbenzoyl chloride in DMF
-
Guanidine solution (prepared separately)
-
Cold water (0-5°C)
-
Acetonitrile
-
Diethyl ether
-
Activated carbon
Procedure:
-
To a prepared guanidine solution, add the solution of 4,5-bis(methanesulfonyl)-2-methylbenzoyl chloride in 5 L of DMF dropwise at 12°C.
-
Stir the reaction mixture for 5 hours at 20°C.
-
Slowly add 45 L of cold water (0-5°C) to the reaction mixture to precipitate the product.
-
Filter the precipitated crystals and wash sequentially with ice water, acetonitrile, and diethyl ether.
-
Dissolve the crude crystals in 315 L of a hot acetonitrile/water (20:1) mixture.
-
Add 200 g of activated carbon, filter the hot solution, and then cool to 0°C to induce crystallization.
-
Collect the crystals to obtain N-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine as an acetonitrile adduct.
Expected Outcome: A crystalline solid with a melting point of 233-234°C, with a yield of approximately 64.8%.[3]
Conclusion and Future Perspectives
This compound and its derivatives are valuable and versatile intermediates in medicinal chemistry. Their utility is demonstrably high in the construction of complex molecules targeting critical biological pathways, such as the NHE-1 transporter. The protocols provided herein offer a glimpse into the practical application of this scaffold in a multi-step synthesis of a potential cardiovascular drug. As the demand for novel therapeutics with tailored physicochemical properties continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of successful drug discovery campaigns. Further exploration of this scaffold in the synthesis of inhibitors for other enzyme and receptor families represents a promising avenue for future research.
References
- 1. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1224166B1 - Method of producing n-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine, the hydrochloride thereof - Google Patents [patents.google.com]
- 3. RU2276134C2 - Method for preparing n-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methyl-5-(methylsulfonyl)benzoic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to 2-Methyl-5-(methylsulfonyl)benzoic acid, a versatile intermediate with significant potential in pharmaceutical research and development. This document offers insights into its chemical properties, a detailed protocol for its synthesis, and a discussion of its prospective applications in the synthesis of active pharmaceutical ingredients (APIs).
Introduction and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety, a methyl group, and a methylsulfonyl group, makes it a valuable building block in medicinal chemistry. The methylsulfonyl group, in particular, is a key pharmacophore that can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.
While extensive public data for this specific molecule is limited, its properties can be inferred from its structure and comparison to related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₀O₄S | Provides the elemental composition. |
| Molecular Weight | 214.24 g/mol | Influences diffusion and absorption rates. |
| Appearance | White to off-white solid | Basic quality control parameter. |
| Solubility | Predicted to be slightly soluble in water, more soluble in organic solvents like DMSO and methanol. | Crucial for formulation and reaction conditions. |
| pKa | Estimated around 3-4 | The acidity of the carboxylic acid group is important for salt formation and ionization state at physiological pH. |
| LogP | Predicted to be in the range of 1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
Synthesis of this compound
A robust and scalable synthesis of this compound is critical for its application in pharmaceutical manufacturing. A plausible and efficient method involves the oxidation of the corresponding 2-methyl-5-(methylsulfonyl)toluene. This approach is adapted from a general method for preparing methylsulfonylbenzoic acids.[1]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a suitable toluene derivative, as illustrated in the workflow below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol details the oxidation of 2-methyl-5-(methylsulfonyl)toluene to the target benzoic acid, a key transformation in the synthetic sequence.
Materials:
-
2-Methyl-5-(methylsulfonyl)toluene
-
Sulfuric acid (70-80% w/w)
-
Nitric acid (60-70% w/w)
-
Vanadium pentoxide (catalyst)
-
Distilled water
-
Suitable reaction vessel with overhead stirrer, condenser, and addition funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-methyl-5-(methylsulfonyl)toluene and 70% sulfuric acid. The typical ratio is 1:8 to 1:12 (w/w) of starting material to sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of vanadium pentoxide (typically 1-2% by weight relative to the starting material).
-
Heating: Begin stirring the mixture and heat to a temperature of 140-150°C.
-
Oxidant Addition: Once the reaction temperature is stable, slowly add 65% nitric acid to the mixture via the addition funnel over a period of 8-10 hours. The molar ratio of nitric acid to the starting material should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction mixture by pouring it over crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Safety Precautions:
-
This reaction involves the use of strong acids and oxidizers and should be carried out with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[2][3]
-
The reaction can be exothermic; therefore, the addition of nitric acid must be slow and controlled to maintain the reaction temperature.
-
Work in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
Application as a Pharmaceutical Intermediate
While specific APIs derived from this compound are not widely documented in publicly available literature, its structural motifs are present in a variety of therapeutic agents. The combination of a carboxylic acid for amide bond formation and the electron-withdrawing methylsulfonyl group makes it a versatile precursor.
Structurally related compounds, such as 2-Chloro-5-(methylsulfonyl)benzoic acid, are known intermediates in the synthesis of anti-inflammatory and analgesic medications.[4] This suggests that this compound could serve as a key building block for novel therapeutics in similar areas.
Potential Synthetic Utility
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its carboxylic acid group. It can readily undergo a variety of transformations to introduce the substituted benzoyl moiety into a larger molecule.
Caption: General reaction pathway for amide synthesis.
Protocol for Amide Coupling:
-
Acid Chloride Formation: Suspend this compound in a dry, inert solvent (e.g., dichloromethane or toluene). Add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride, along with a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC or HPLC).
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in a dry, aprotic solvent. In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent. Cool the amine solution to 0°C and slowly add the acyl chloride solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amide product.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound represents a promising, yet underexplored, intermediate for pharmaceutical synthesis. Its synthesis via the oxidation of the corresponding toluene derivative is a feasible and scalable route. The presence of both a reactive carboxylic acid and a metabolically robust methylsulfonyl group makes it an attractive building block for the discovery and development of novel therapeutic agents. Further research into the applications of this compound is warranted and could lead to the development of new and improved pharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your product yield.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions. A common synthetic route involves the oxidation of 2-methyl-5-(methylthio)benzoic acid.
Diagram: Troubleshooting Workflow for Oxidation Step
Caption: Troubleshooting workflow for the oxidation of 2-methyl-5-(methylthio)benzoic acid.
Question 1: My reaction to oxidize 2-methyl-5-(methylthio)benzoic acid to the corresponding sulfone is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
A low yield in the oxidation of the thioether to the sulfone is a common issue that can often be traced back to several key experimental parameters.
Probable Causes & Solutions:
-
Oxidizing Agent Potency and Stoichiometry:
-
Cause: The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), may have degraded over time, leading to reduced activity.[1][2][3] Insufficient equivalents of the oxidant will result in incomplete conversion to the sulfone, leaving the starting material or the intermediate sulfoxide.
-
Solution:
-
Verify Oxidant Activity: Use a fresh batch of the oxidizing agent or titrate an older batch to determine its active concentration.
-
Optimize Stoichiometry: While theoretically 2 equivalents of oxidant are needed, a slight excess (e.g., 2.1-2.5 equivalents) may be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent over-oxidation.
-
-
-
Reaction Temperature:
-
Cause: The oxidation of a thioether to a sulfone is an exothermic process. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions, including over-oxidation to the sulfonic acid, can occur.[4]
-
Solution:
-
Controlled Addition: Add the oxidizing agent portion-wise or via a dropping funnel to a cooled solution of the starting material (e.g., 0-10 °C) to manage the initial exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a sufficient period. For less reactive substrates, gentle heating may be required.
-
-
-
Reaction Time and Monitoring:
-
Cause: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the intermediate sulfoxide, and the appearance of the sulfone product spot should be tracked.
-
Extended Reaction Time: If the reaction is proceeding slowly but cleanly, extending the reaction time may be all that is needed to improve the yield.
-
-
-
Purity of Starting Material:
-
Cause: Impurities in the 2-methyl-5-(methylthio)benzoic acid can interfere with the oxidation reaction.
-
Solution:
-
Purification: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.
-
-
Question 2: I am observing the formation of a significant amount of an unknown, more polar byproduct during the oxidation step. What could this be and how can I prevent its formation?
Answer:
The formation of a more polar byproduct during the oxidation of 2-methyl-5-(methylthio)benzoic acid is often indicative of over-oxidation.
Probable Cause & Solution:
-
Over-oxidation to Sulfonic Acid:
-
Cause: The sulfone product can be further oxidized to a sulfonic acid under harsh reaction conditions (e.g., high temperature, large excess of a strong oxidizing agent).[4] Sulfonic acids are significantly more polar than the corresponding carboxylic acid-sulfones.
-
Solution:
-
Careful Control of Oxidant Stoichiometry: Use a precise amount of the oxidizing agent (typically 2.1-2.2 equivalents).
-
Temperature Management: Maintain a controlled temperature throughout the reaction, avoiding excessive heating.
-
Choice of Oxidant: Consider using a milder oxidizing agent if over-oxidation is a persistent issue.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Question 3: What are the common synthetic routes to prepare the precursor, 2-methyl-5-(methylthio)benzoic acid?
Answer:
There are several viable synthetic routes to obtain 2-methyl-5-(methylthio)benzoic acid. The choice of route often depends on the availability and cost of the starting materials.
Common Synthetic Pathways:
-
Route A: From 2-Bromo-5-chlorotoluene
-
Grignard Formation: Formation of a Grignard reagent from 2-bromo-5-chlorotoluene is challenging due to the presence of two halogens. The C-Br bond is more reactive than the C-Cl bond, allowing for selective Grignard formation at the bromine position.[5][6]
-
Reaction with Dimethyl Disulfide: The Grignard reagent is then reacted with dimethyl disulfide to introduce the methylthio group.
-
Carboxylation: The remaining chloro-substituted intermediate can then be converted to a Grignard reagent (under more forcing conditions) and carboxylated using carbon dioxide.
-
-
Route B: From Thiosalicylic Acid Derivatives
-
Methylation: Methylation of a suitable thiosalicylic acid derivative, such as 2-mercaptobenzoic acid, with a methylating agent like dimethyl sulfate or methyl iodide.[7]
-
Diagram: Synthetic Pathway for this compound
Caption: A common synthetic route to this compound.
Question 4: How can I effectively purify the final product, this compound?
Answer:
The purification of this compound is crucial to obtain a high-purity product. The choice of purification method depends on the nature and quantity of the impurities.
Purification Methods:
-
Recrystallization:
-
Principle: This is often the most effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution.
-
Solvent Selection: A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, methanol, or mixtures thereof.
-
-
Acid-Base Extraction:
-
Principle: As a carboxylic acid, the product can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates.
-
Filter, wash with cold water, and dry the purified product.
-
-
-
Column Chromatography:
-
Principle: For small-scale purifications or when dealing with impurities of similar polarity, column chromatography over silica gel can be employed.
-
Eluent System: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) is used to separate the components based on their polarity.
-
III. Experimental Protocols
Protocol 1: Oxidation of 2-Methyl-5-(methylthio)benzoic acid
Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add hydrogen peroxide (30% solution, 2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold deionized water.
-
The white precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Data Summary Table
| Parameter | Value |
| Starting Material | 2-Methyl-5-(methylthio)benzoic acid |
| Oxidizing Agent | Hydrogen Peroxide (30%) |
| Solvent | Glacial Acetic Acid |
| Stoichiometry (Oxidant) | 2.2 equivalents |
| Reaction Temperature | 10-15 °C (addition), then RT |
| Reaction Time | 12-16 hours |
| Expected Yield | > 90% |
IV. References
-
A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists - Benchchem. Available from: 5
-
The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis - Benchchem. Available from: 6
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. J. Am. Soc. Mass Spectrom. 2022. Available from: --INVALID-LINK--
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available from: --INVALID-LINK--
-
A reagent to access methyl sulfones - PMC - NIH. Available from: --INVALID-LINK--
-
Chemistry of sulfines. Part 32. Synthesis and reactions of (phenylsulfonyl)ketene dimethyl dithioacetal monoxide - ResearchGate. Available from: --INVALID-LINK--
-
2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd. Available from: --INVALID-LINK--
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 2-Methyl-5-(methylsulfonyl)benzoic acid
Welcome to the dedicated technical support guide for the purification of 2-Methyl-5-(methylsulfonyl)benzoic acid (MW: 214.24 g/mol , Formula: C₉H₁₀O₄S).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to diagnose and solve purification challenges effectively.
Physicochemical Properties Overview
Understanding the inherent properties of this compound is the foundation for developing a robust purification strategy. The molecule's structure, featuring both a weakly acidic carboxylic acid and a highly polar sulfonyl group, dictates its behavior in various solvents and on different stationary phases.
| Property | Value / Description | Significance for Purification |
| Molecular Weight | 214.24 g/mol | Standard property for calculations.[1][2] |
| Molecular Formula | C₉H₁₀O₄S | Indicates the elemental composition.[1][2] |
| Predicted pKa | ~3.5 | The carboxylic acid is expected to be acidic, similar to related structures. This means it will be ionized (deprotonated) at neutral or basic pH, making it highly polar and water-soluble, but will be neutral (protonated) in acidic conditions (pH < 2), making it more soluble in organic solvents. |
| Polarity | High | The methylsulfonyl (SO₂Me) and carboxylic acid (COOH) groups make this a very polar molecule. This influences solvent selection for both recrystallization and chromatography. |
| Predicted Solubility | Low in non-polar solvents (e.g., hexanes, toluene). Moderate to high in polar solvents (e.g., alcohols, DMSO, hot water), especially when heated. | Solubility is temperature-dependent, a key principle exploited in recrystallization.[3][4] |
| Appearance | Likely a white to off-white crystalline solid. | Visual inspection can give a preliminary indication of purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample?
Impurities typically originate from the synthetic route. Common syntheses for analogous compounds involve the oxidation of a methyl group on the toluene ring and chlorosulfonation followed by methylation.[5][6] Therefore, you should anticipate:
-
Starting Materials: Unreacted 2-methyl-5-(methylthio)benzoic acid or its precursors.
-
Isomeric Impurities: Positional isomers formed during aromatic substitution reactions.
-
Over-Oxidized/Under-Oxidized Species: Impurities where the methyl group attached to the ring has been oxidized (e.g., to an alcohol or aldehyde) or the sulfonyl group is in a lower oxidation state (sulfoxide or sulfide).
-
Inorganic Salts: Salts like NaCl or MgSO₄ from reaction workups, which are typically highly soluble in water.[3]
Q2: I'm starting with a new batch. What is the best initial purification method to try?
For a crystalline solid like this, recrystallization is the most efficient and scalable first-line approach.[7] It leverages the expected high solubility of the compound in a hot solvent and low solubility upon cooling.[4] This technique is excellent for removing impurities with different solubility profiles. A good starting point would be a mixed solvent system, such as methanol/water or ethanol/water, to carefully control the solubility.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What's wrong?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the compound in the solvent system. This is common with highly polar compounds or when the solution cools too quickly.
Causality & Solution:
-
Cause: The compound is coming out of solution as a liquid phase because the saturation point is reached at a temperature where it is molten.
-
Solution 1: Add a small amount of the more soluble solvent (the "good" solvent, e.g., methanol in a methanol/water system) to the hot mixture to decrease the saturation level.
-
Solution 2: Ensure a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This gives molecules time to orient themselves into a crystal lattice.[3]
-
Solution 3: Use a different solvent system where the compound's solubility is lower.
Q4: My HPLC chromatogram shows a broad, tailing peak for my compound. How can I fix this?
This is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, especially common with acidic compounds on silica-based columns.[8]
Causality & Solution (Reversed-Phase HPLC):
-
Cause: At a typical mobile phase pH (e.g., neutral), the carboxylic acid is partially or fully deprotonated (R-COO⁻). This anionic form can interact with residual, positively charged silanol groups on the C18 stationary phase, causing peak tailing.
-
Solution: Suppress this ionization by acidifying the mobile phase. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent phases will lower the pH to < 3. This ensures the benzoic acid remains in its protonated, neutral form (R-COOH), leading to sharper, more symmetrical peaks.[8][9]
Purification Workflow & Ionization State
A logical workflow is critical for efficient purification. The diagram below outlines a standard approach, while the second diagram illustrates the pivotal role of pH in controlling the compound's form, which is the key to mastering its chromatographic purification.
Caption: General purification workflow for this compound.
Caption: pH-dependent ionization and its impact on chromatographic behavior.
Troubleshooting Guides
Guide 1: Recrystallization
| Problem | Probable Cause(s) | Troubleshooting Steps |
| Compound does not dissolve. | 1. Insufficient solvent. 2. Incorrect solvent choice (compound is insoluble). | 1. Add more solvent in small portions to the boiling solution.[10] 2. If a large volume has been added with no effect, the solvent is unsuitable. Try a more polar solvent or a different mixture. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[3] |
| Product recovery is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes after initial cooling. 3. Use a heated funnel or pre-heat the filtration apparatus to prevent the product from crashing out.[10] |
| Product is still impure after recrystallization. | 1. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). 2. The solution was cooled too quickly, trapping impurities in the crystal lattice. | 1. Try a different solvent system. 2. Ensure slow, undisturbed cooling to allow for selective crystal growth.[4] Perform a second recrystallization if necessary. |
Guide 2: Flash Chromatography (Normal Phase - Silica Gel)
| Problem | Probable Cause(s) | Troubleshooting Steps |
| Compound streaks or does not move from the baseline (Rf = 0). | 1. The eluent is not polar enough. 2. The acidic compound is strongly and irreversibly adsorbing to the basic sites on the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes, or add methanol to dichloromethane). 2. Add 0.5-1% acetic acid or formic acid to the eluent. This protonates the compound, reducing its interaction with the silica and minimizing streaking.[11] |
| Poor separation from a close-running impurity. | 1. The eluent system does not provide sufficient selectivity. | 1. Change the solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Different solvents interact with the compound and silica in unique ways, which can alter the relative separation. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying gram-scale quantities of the crude product.
-
Dissolution: Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add "Good" Solvent: On a hot plate with stirring, add the minimum volume of near-boiling ethanol required to fully dissolve the solid. Start with ~10 mL and add more in 1-2 mL increments.
-
Add "Bad" Solvent: Once the solid is fully dissolved in the hot ethanol, begin adding hot water dropwise. Continue adding water until the solution just begins to turn faintly and persistently cloudy. This indicates you have reached the saturation point.
-
Re-solubilize: Add a few drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period to promote the formation of large, pure crystals.[4]
-
Full Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the yield and check the purity by melting point and HPLC analysis.
Protocol 2: Reversed-Phase Flash Chromatography
This method is ideal for purifying smaller quantities or for separating challenging, closely-related impurities.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO.
-
Mobile Phase Preparation:
-
Column Equilibration: Equilibrate the C18 flash column with a starting mixture of Solvent A and Solvent B (e.g., 95:5 A:B) until the baseline is stable.
-
Loading: Load the dissolved sample onto the column. If the sample was dissolved in DMSO, ensure the injection volume is small to prevent solvent effects.
-
Elution: Run a linear gradient from low organic content to high organic content (e.g., 5% B to 100% B over 20-30 column volumes). The polar compound will elute at a moderate to high concentration of the organic solvent.
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Analysis and Isolation: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing residual water may require lyophilization (freeze-drying).
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotage.com [biotage.com]
- 9. Acid Effect on Retention of Acidic Analytes | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Toluene Derivatives
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 3. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. spegroup.ru [spegroup.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. chemithon.com [chemithon.com]
- 13. prepchem.com [prepchem.com]
stability issues of 2-Methyl-5-(methylsulfonyl)benzoic acid under reaction conditions
Welcome to the technical support center for 2-Methyl-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the scientific rationale behind its stability profile to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Stability Challenges
This section addresses specific issues you may encounter during your work with this compound, providing explanations and actionable solutions.
Question 1: I am observing unexpected byproducts in my reaction, suggesting my starting material is degrading. What are the likely degradation pathways?
Answer:
This compound possesses two primary functional groups that can be susceptible to degradation under certain conditions: the carboxylic acid and the methylsulfonyl group. Understanding the reactivity of these groups is key to diagnosing the source of instability.
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO2). This is a common thermal degradation pathway for benzoic acid derivatives. The presence of the ortho-methyl group in your compound can influence the rate of this reaction.[1][2] Factors that can promote decarboxylation include:
-
Elevated Temperatures: Heating the compound, especially in the presence of certain catalysts, can induce decarboxylation.[3]
-
Presence of Copper Salts: Copper catalysts are known to facilitate the decarboxylation of benzoic acids.[3][4]
-
Photochemical Conditions: Exposure to light, particularly UV light, can also initiate radical-mediated decarboxylation, especially in the presence of a photosensitizer.[4]
-
-
Sulfonyl Group Instability: While the sulfonyl group is generally robust and stable under a range of acidic and basic conditions, it is not entirely inert.[5] Potential degradation pathways involving the methylsulfonyl group include:
-
Reductive Cleavage: Strong reducing agents can cleave the C-S bond of the sulfonyl group.
-
Nucleophilic Attack: While less common for aryl sulfones compared to sulfonyl chlorides, strong nucleophiles under harsh conditions could potentially target the sulfur atom.
-
To identify the specific degradation products, we recommend techniques such as LC-MS and NMR spectroscopy.
Question 2: My reaction is performed under basic conditions, and I am seeing a loss of my starting material. Is this compound stable to bases?
Answer:
Generally, the methylsulfonyl group is stable under basic conditions.[5] However, the carboxylic acid will be deprotonated to form a carboxylate salt. While this does not represent degradation, it will alter the solubility and reactivity of the molecule.
A more significant concern under basic conditions, especially with strong, non-nucleophilic bases at elevated temperatures, would be the potential for elimination reactions if other reactive sites are present on the molecule or other reactants. However, for this compound itself, significant degradation under typical basic reaction conditions (e.g., using carbonate or hydroxide bases at moderate temperatures) is not expected based on the general stability of its functional groups. If you are observing degradation, consider the possibility of interactions with other components in your reaction mixture.
Question 3: I am running a reaction sensitive to oxidation. Is this compound compatible with oxidizing agents?
Answer:
The methylsulfonyl group is in a high oxidation state and is generally resistant to further oxidation. However, the aromatic ring and the methyl group are potential sites for oxidation under harsh conditions. The use of strong oxidizing agents should be approached with caution. It is advisable to conduct a small-scale trial to assess compatibility with the specific oxidizing agent and conditions you plan to use.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling and stability of this compound.
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
Is this compound sensitive to light?
What is the expected thermal stability of this compound?
The thermal stability of this compound is primarily limited by the potential for decarboxylation at elevated temperatures.[3] The exact temperature at which this occurs will depend on the specific conditions (e.g., presence of catalysts, solvent). As a general precaution, avoid unnecessarily high reaction temperatures.
Visualizing Degradation Pathways and Stability Assessment
To aid in understanding the potential stability issues, the following diagrams illustrate the key degradation pathways and a decision-making workflow for assessing stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Photochemistry of Aromatic Sulphonyl Compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound is critical for various applications in pharmaceutical and agrochemical development. While several synthetic routes exist, two primary strategies have proven most viable for scale-up, each with distinct advantages and challenges.
-
Route A: Oxidation of a Thioether Precursor. This is the most common lab-scale approach. It involves the synthesis of 2-Methyl-5-(methylthio)benzoic acid, followed by its oxidation to the desired sulfone. This route offers high selectivity but requires careful control of the oxidation step to prevent the formation of sulfoxide intermediates or over-oxidation byproducts.[1]
-
Route B: Oxidation of a Toluene Precursor. This strategy is often favored in industrial settings. It begins with 2-Methyl-5-(methylsulfonyl)toluene and involves the selective oxidation of the 2-methyl group to a carboxylic acid. This method can be more cost-effective but often requires harsh conditions and specialized catalysts, posing challenges in waste management and process control.[2][3]
Workflow: Comparison of Synthetic Routes
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Frequently Asked Questions (General)
Q1: Which synthetic route is recommended for initial lab-scale synthesis versus a pilot-plant scale-up?
A1: For initial lab-scale synthesis (<100 g), Route A (Thioether Oxidation) is generally preferred. The starting materials are often more accessible, and the reaction conditions are milder and easier to manage in standard laboratory glassware. The purification of the final product via recrystallization is typically straightforward. For pilot-plant and industrial scale-up (>10 kg), Route B (Toluene Oxidation) becomes more economically viable due to the lower cost of the starting toluene derivative and oxidizing agents like nitric acid and air.[2] However, this route requires specialized equipment to handle high pressures, corrosive reagents, and potential NOx off-gassing.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Both routes present significant safety challenges that are amplified upon scale-up.
-
For Route A: The oxidation of sulfides is often highly exothermic. Using strong oxidants like hydrogen peroxide or m-CPBA can lead to thermal runaway if addition rates and cooling are not precisely controlled.[5] Peroxy acids, in particular, can be explosive in high concentrations.
-
For Route B: This route frequently employs concentrated nitric and sulfuric acids at elevated temperatures, creating a highly corrosive environment.[2] The reaction can produce large volumes of toxic nitrogen oxide (NOx) gases, which must be scrubbed. The use of heavy metal catalysts like vanadium pentoxide presents toxicity and disposal concerns.[2][4]
Q3: Can a Grignard reaction be used as an alternative route?
A3: Yes, a Grignard-based route is mechanistically feasible but presents significant scale-up challenges. The process would involve forming a Grignard reagent from a precursor like 2-bromo-4-(methylsulfonyl)toluene, followed by carboxylation with CO₂.[6][7] The primary difficulties are:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring rigorously dried solvents, reagents, and inert atmospheres (N₂ or Ar), which is difficult and costly to maintain on a large scale.[8][9]
-
Exothermicity: Grignard reagent formation is highly exothermic and requires careful thermal management.
-
Workup and Yield: The carboxylation workup can be complex, and yields are often moderate.[7] Competing side reactions due to the strong basicity of the Grignard reagent are common.[10]
Section 3: Troubleshooting Guide: Route A - Thioether Oxidation
This route is predicated on the controlled oxidation of 2-Methyl-5-(methylthio)benzoic acid. The key is achieving complete conversion to the sulfone without side reactions.
Troubleshooting Flowchart: Thioether Oxidation
Caption: Troubleshooting logic for the oxidation of the thioether precursor.
Q&A: Specific Issues in Thioether Oxidation
Q1: My reaction has stalled, and analysis (TLC/HPLC) shows a significant amount of the sulfoxide intermediate alongside my desired sulfone. What went wrong?
A1: This is the most common issue. The sulfide is oxidized first to the sulfoxide, which is then oxidized to the sulfone. The second oxidation step is often slower because the electron-withdrawing sulfoxide group deactivates the sulfur atom toward further electrophilic attack by the oxidant.
-
Causality: Insufficient oxidant, low reaction temperature, or inadequate reaction time. The sulfoxide is simply a less reactive intermediate.[1]
-
Solution:
-
Add More Oxidant: Add another portion (e.g., 0.1-0.2 equivalents) of the oxidizing agent.
-
Increase Temperature: Gently warm the reaction mixture (e.g., from room temperature to 40-50 °C) to increase the rate of the second oxidation.
-
Extend Reaction Time: Allow the reaction to stir for several more hours, continuing to monitor its progress.
-
Q2: I'm observing low yields after aqueous workup and extraction. Where is my product going?
A2: The product, being a carboxylic acid, has variable solubility depending on the pH of the aqueous phase.
-
Causality: The product is amphiphilic. In its carboxylate salt form (at neutral or basic pH), it is highly water-soluble and will remain in the aqueous layer. In its protonated carboxylic acid form (at low pH), it is more soluble in organic solvents.
-
Solution: During the workup, ensure you acidify the aqueous layer to a pH of ~1-2 with an acid like HCl before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). This protonates the carboxylate, making the molecule less polar and driving it into the organic phase. A common mistake is not acidifying sufficiently.
Q3: The reaction is highly exothermic and difficult to control, especially when adding the oxidant. How can this be managed during scale-up?
A3: This is a critical safety and process control issue. The oxidation of sulfur is energetically favorable.
-
Causality: The reaction enthalpy is significant. Adding the oxidant too quickly generates heat faster than it can be dissipated, leading to a rapid temperature increase, which can cause solvent boiling and potentially dangerous side reactions.
-
Solution for Scale-Up:
-
Controlled Addition: Use a syringe pump or a dosing pump for the slow, controlled addition of the oxidizing agent.
-
Efficient Cooling: Use a jacketed reactor with a circulating coolant to maintain a constant internal temperature. An ice bath is sufficient for lab scale, but insufficient for larger volumes.
-
Dilution: Running the reaction at a lower concentration can help manage the heat output by increasing the thermal mass of the system.
-
Protocol: Oxidation of 2-Methyl-5-(methylthio)benzoic acid
| Parameter | Recommended Value |
| Solvent | Acetic Acid or Ethyl Acetate |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) |
| Equivalents of H₂O₂ | 2.2 - 2.5 equivalents |
| Temperature | 25 - 50 °C |
| Reaction Time | 4 - 12 hours |
Step-by-Step Methodology:
-
In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-Methyl-5-(methylthio)benzoic acid (1.0 eq).
-
Add acetic acid as the solvent (5-10 volumes relative to the starting material).
-
Begin stirring and maintain the internal temperature at 25 °C.
-
Slowly add 30% hydrogen peroxide (2.2 eq) via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 35 °C.
-
After the addition is complete, allow the mixture to stir at room temperature, then gently heat to 40-50 °C for 4-8 hours.
-
Monitor the reaction progress by HPLC or TLC until the sulfoxide intermediate is consumed.
-
Once complete, cool the reaction to room temperature. Slowly quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.
-
Add water to precipitate the product. Stir the resulting slurry for 1 hour in an ice bath.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water or isopropanol) for final purification.
Section 4: Troubleshooting Guide: Route B - Toluene Oxidation
This industrial-style route involves the challenging oxidation of a relatively unreactive methyl group on an electron-deficient aromatic ring.
Q&A: Specific Issues in Toluene Oxidation
Q1: The oxidation of the 2-methyl group is slow and incomplete, even at high temperatures.
A1: The methyl group is deactivated by the strong electron-withdrawing effect of the adjacent sulfonyl group. This makes oxidation significantly more difficult than for a simple toluene derivative.
-
Causality: Insufficient catalyst activity, low reaction temperature, or an oxidant that is not potent enough for this substrate.
-
Solution:
-
Catalyst Choice: This reaction typically requires a catalyst. Vanadium pentoxide (V₂O₅) or cobalt salts are cited in patents for activating the oxidation process, often in a sulfuric acid medium with nitric acid as the terminal oxidant.[2] Ensure the catalyst is properly dispersed.
-
Temperature: The reaction often requires high temperatures (130-170 °C) to proceed at a reasonable rate.[2]
-
Oxidant System: A combination of air (O₂) and a co-oxidant like nitric acid is often used. The nitric acid can initiate the reaction and is regenerated by air, while the vanadium or cobalt catalyst facilitates the electron transfer.[2]
-
Q2: My product is contaminated with nitrated byproducts. How can I prevent this?
A2: When using nitric acid as an oxidant, especially in the presence of sulfuric acid, electrophilic aromatic nitration can occur as a side reaction.
-
Causality: The reaction conditions are similar to those used for nitration. The 2-methyl and 5-sulfonyl groups direct nitration to specific positions on the ring.
-
Solution:
-
Temperature Control: Keep the temperature within the optimal range for oxidation. Excessively high temperatures can favor nitration.
-
Nitric Acid Concentration: Use the lowest effective concentration of nitric acid. Some procedures use 55-65% nitric acid to balance reactivity with side reactions.[2]
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting material is consumed, as this provides more opportunity for side reactions to occur.
-
Q3: Isolating the product from the highly acidic, catalyst-containing reaction mixture is resulting in low purity and recovery.
A3: The workup for this reaction is critical for obtaining a clean product.
-
Causality: The product is soluble in the concentrated sulfuric acid medium. Simply diluting with water may not provide clean precipitation, and residual catalyst can contaminate the product.
-
Solution:
-
Controlled Precipitation: After cooling the reaction mixture, slowly and carefully pour it into a large volume of ice/water. This "crashing out" method causes the organic product to precipitate from the now-diluted acid.
-
Thorough Washing: The crude solid must be washed extensively with water to remove trapped sulfuric acid, nitric acid, and water-soluble metal salts.
-
Chelation/Leaching: If metal catalyst contamination persists, a wash with a dilute solution of a chelating agent (like EDTA) or a mild acid (like oxalic acid) during the workup can help remove residual metal ions before the final recrystallization.
-
Section 5: Purification and Final Product Analysis
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₅S | [11] |
| Molecular Weight | 230.24 g/mol | [11] |
| Melting Point | ~190 °C | [11] |
| Appearance | White to off-white solid | - |
Q1: What is the best method for large-scale purification?
A1: Recrystallization is the most effective and scalable method. Column chromatography is not practical or cost-effective for multi-kilogram quantities. The key is finding a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water, isopropanol, or acetic acid are excellent candidates to screen.
Q2: What key signals should I look for in ¹H NMR to confirm the product's identity and purity?
A2: To confirm the structure of this compound, you should expect to see the following signals in the ¹H NMR spectrum:
-
A singlet for the methyl group on the ring (Ar-CH₃), likely around 2.6-2.8 ppm.
-
A singlet for the methyl group on the sulfone (SO₂-CH₃), likely around 3.1-3.3 ppm.
-
Three aromatic protons in the 7.5-8.5 ppm region, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring.
-
A broad singlet for the carboxylic acid proton (COOH), typically above 10 ppm, which may not be visible depending on the solvent (e.g., it will exchange with D₂O). The absence of signals corresponding to the thioether (~2.5 ppm) or sulfoxide (~2.7 ppm) methyl groups confirms complete oxidation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 4. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 8. leah4sci.com [leah4sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Characterization of Sulfonyl-Containing Compounds
Welcome to the technical support center for the characterization of sulfonyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this important class of molecules. The inherent electronic properties of the sulfonyl group can significantly influence analytical outcomes, leading to potential misinterpretations if not carefully considered. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable characterization.
Part 1: Navigating the Challenges of Sulfonyl Compound Analysis
The strong electron-withdrawing nature of the sulfonyl group imparts unique chemical and physical properties to molecules, which in turn present specific challenges in their characterization. This section will address common issues thematically.
Mass Spectrometry: Unraveling Complex Fragmentation Patterns
Mass spectrometry is a cornerstone of molecular characterization, yet sulfonyl-containing compounds often exhibit complex fragmentation behaviors that can complicate spectral interpretation.
FAQ: I'm observing an unexpected neutral loss of 64 Da in the mass spectrum of my aromatic sulfonamide. What does this correspond to?
This is a very common and characteristic fragmentation pathway for aromatic sulfonamides, corresponding to the loss of sulfur dioxide (SO₂).[1][2] This phenomenon often occurs via a rearrangement mechanism in the gas phase, particularly under electrospray ionization (ESI) conditions.[1] The propensity for this SO₂ extrusion is influenced by the substitution pattern on the aromatic ring; electron-withdrawing groups, such as chlorine at the ortho position, can promote this fragmentation.[1]
Troubleshooting Guide: My sulfonyl-containing compound shows poor ionization efficiency in positive-ion mode ESI-MS. What can I do?
-
Switch to Negative-Ion Mode: The sulfonic acid group is strongly acidic and readily deprotonates, making negative-ion ESI-MS a much more sensitive method for the analysis of sulfonated compounds.[3] For sulfonamides, the acidity of the N-H proton can also be exploited for efficient deprotonation and analysis in negative mode.[2]
-
Adduct Formation: In positive-ion mode, if protonation is inefficient, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often observed for these compounds.[3]
-
Mobile Phase Modification: The addition of a small amount of a volatile salt like ammonium acetate can aid in the formation of adducts ([M+NH₄]⁺) in positive mode or facilitate deprotonation in negative mode, improving signal intensity.
dot
Caption: Common fragmentation of aromatic sulfonamides.
NMR Spectroscopy: Decoding the Influence of the Sulfonyl Group
The sulfonyl group's impact on the electronic environment of a molecule is readily observed in NMR spectroscopy, sometimes leading to challenges in spectral assignment.
FAQ: The proton chemical shifts of the aromatic ring in my arylsulfonamide are difficult to assign. Why is this, and how can I resolve it?
The strongly electron-withdrawing sulfonyl group significantly influences the chemical shifts of protons on an attached aromatic ring, leading to downfield shifts.[4][5] The exact positions can be further complicated by the substitution pattern on the ring. For N-arylsulfonamides, the chemical shift of the sulfonamide proton itself can be a useful diagnostic tool, as it correlates with the Hammett substituent constants of the groups on the aryl ring.[4]
Troubleshooting Guide: I am struggling to differentiate between a sulfoxide and a sulfone in my aliphatic compound using ¹H NMR alone.
This is a known challenge as the influence of aliphatic sulfoxide and sulfone groups on the chemical shifts of α, β, and γ protons can be very similar.[6]
-
¹³C NMR Spectroscopy: While ¹H NMR may be ambiguous, ¹³C NMR can sometimes provide better differentiation, although the differences may still be subtle.
-
¹⁷O or ³³S NMR Spectroscopy: If available, these less common NMR techniques can be very informative. The chemical shift ranges for sulfur and oxygen are highly sensitive to the oxidation state.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can definitively distinguish between a sulfoxide (one oxygen) and a sulfone (two oxygens) by providing the exact elemental composition.
-
Infrared (IR) Spectroscopy: The S=O stretching frequencies in the IR spectrum are characteristic for sulfoxides (around 1050 cm⁻¹) and sulfones (two bands, around 1350 and 1150 cm⁻¹), providing a straightforward method of differentiation.
dot
Caption: Troubleshooting sulfoxide vs. sulfone identification.
Chromatography: Overcoming Separation and Detection Hurdles
The polarity and potential for ionic interactions of sulfonyl-containing compounds can create challenges in chromatographic separations.
FAQ: My sulfonated aromatic compounds are showing poor retention and peak shape on a standard C18 reversed-phase column. What is the issue?
Highly polar and ionizable compounds like sulfonated aromatics often exhibit poor retention on traditional reversed-phase columns due to their high affinity for the aqueous mobile phase.
Troubleshooting Guide: Improving the Chromatography of Sulfonyl Compounds
| Issue | Potential Cause | Recommended Solution |
| Poor Retention of Sulfonated Compounds | High polarity and ionic character. | * Ion-Exchange Chromatography (IEC): This is a highly effective technique for separating sulfonated compounds.[8] * Hydrophilic Interaction Liquid Chromatography (HILIC): Can be an alternative for retaining highly polar compounds. * High-Temperature Liquid Chromatography (HT-LC): Increasing the temperature can improve the elution strength of aqueous mobile phases.[9] |
| Peak Tailing of Sulfonamides | Interaction with residual silanols on the silica support. | * Use a modern, end-capped column: These have fewer accessible silanol groups. * Mobile Phase Additives: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active sites. |
| Matrix Effects in Complex Samples | Co-eluting components from the sample matrix interfering with ionization in LC-MS. | * Solid-Phase Extraction (SPE): Employ SPE for sample cleanup prior to analysis to remove interfering substances.[10] * Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects. |
Stability and Reactivity: Preventing Analytical Artifacts
The reactivity of certain sulfonyl functionalities, particularly sulfonyl chlorides, can lead to the formation of artifacts during sample preparation and analysis if not handled correctly.
FAQ: I am trying to analyze a sulfonyl chloride, but I suspect it is hydrolyzing during my LC-MS analysis. How can I confirm and prevent this?
Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[11][12][13] This is a common issue in aqueous mobile phases used in reversed-phase LC.
Experimental Protocol: Minimizing Hydrolysis of Sulfonyl Chlorides during Analysis
-
Sample Preparation:
-
Prepare stock solutions in a dry aprotic solvent such as acetonitrile or THF.
-
Minimize the time the sample is in contact with any aqueous solutions before injection.
-
If derivatization is an option, converting the sulfonyl chloride to a more stable sulfonamide or sulfonate ester can be beneficial for analysis.[14]
-
-
Chromatographic Conditions:
-
Use a mobile phase with a high organic content if possible.
-
Employ a fast gradient to minimize the analysis time and thus the time the analyte is exposed to the aqueous mobile phase.
-
Consider using non-aqueous reversed-phase chromatography if compatible with your analyte and instrumentation.
-
-
Confirmation of Hydrolysis:
-
Run a time-course experiment where the sample is incubated in the initial mobile phase conditions for varying amounts of time before injection. An increase in the sulfonic acid peak area with time confirms on-instrument hydrolysis.
-
Analyze a standard of the corresponding sulfonic acid to confirm its retention time and mass spectrum.
-
dot
Caption: Hydrolysis of a sulfonyl chloride to a sulfonic acid.
Part 2: Concluding Remarks and Best Practices
The successful characterization of sulfonyl-containing compounds hinges on an awareness of their unique chemical properties and the potential analytical pitfalls they present. By anticipating issues such as characteristic mass spectral fragmentation, subtle NMR effects, chromatographic challenges, and potential instability, researchers can develop robust analytical methods. The key to accurate characterization lies in a multi-technique approach, where data from mass spectrometry, NMR, and IR spectroscopy are used in concert to build a comprehensive and confident structural assignment. Always consider the stability of your analyte under the chosen analytical conditions to ensure that the observed data is representative of the true sample and not an artifact of the measurement process.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methyl-5-(methylsulfonyl)benzoic acid and Other Benzoic Acid Derivatives for the Research Scientist
In the landscape of drug discovery and development, the nuanced differences between structurally similar molecules can dictate their ultimate biological efficacy and therapeutic potential. Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, with substituent groups on the aromatic ring playing a pivotal role in modulating physicochemical properties and pharmacological activity. This guide provides a comparative analysis of 2-Methyl-5-(methylsulfonyl)benzoic acid against a selection of other benzoic acid derivatives, offering insights into the structure-activity relationships that govern their behavior.
While extensive experimental data for many benzoic acid derivatives is readily available, this guide also highlights the critical importance of empirical characterization, particularly for less-studied compounds such as this compound. The absence of comprehensive public data for this specific molecule underscores the necessity for robust in-house experimental validation in any research endeavor.
The Central Role of the Benzoic Acid Scaffold
The benzoic acid core is a common feature in numerous biologically active compounds. The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors. The biological and chemical properties of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the benzene ring. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.
This guide will focus on a comparative analysis of the following compounds:
-
This compound: The primary compound of interest.
-
Benzoic Acid: The parent compound, providing a baseline for comparison.
-
2-Methoxy-5-(methylsulfonyl)benzoic acid: A structurally similar analog to illustrate the impact of a methoxy versus a methyl group.
-
2-Chloro-5-(methylsulfonyl)benzoic acid: An analog with an electron-withdrawing chloro group to demonstrate electronic effects.
Physicochemical Properties: A Comparative Overview
The table below summarizes the key physicochemical properties of the selected benzoic acid derivatives. It is important to note the absence of experimentally determined data for this compound in publicly accessible databases, a factor that necessitates experimental determination for any research application.
| Property | This compound | Benzoic Acid | 2-Methoxy-5-(methylsulfonyl)benzoic acid | 2-Chloro-5-(methylsulfonyl)benzoic acid |
| Molecular Formula | C₉H₁₀O₄S | C₇H₆O₂ | C₉H₁₀O₅S | C₈H₇ClO₄S |
| Molecular Weight | 214.24 g/mol | 122.12 g/mol | 230.24 g/mol | 234.66 g/mol [1] |
| Melting Point | Not available | 122.4 °C[2] | 190 °C[3] | 183-187 °C[4] |
| pKa (Predicted) | Not available | 4.2[5] | 3.49 ± 0.10[3] | Not available |
| Appearance | Not available | White crystalline solid[2] | White to off-white solid[6] | White, gray, or beige powder[4] |
Structure-Activity Relationship Insights
The substituents on the benzoic acid ring profoundly influence the molecule's properties. The presence of the electron-withdrawing sulfonyl group in the meta position to the carboxylic acid in this compound, 2-Methoxy-5-(methylsulfonyl)benzoic acid, and 2-Chloro-5-(methylsulfonyl)benzoic acid is expected to increase the acidity (lower the pKa) compared to benzoic acid. This is due to the stabilization of the resulting carboxylate anion through inductive effects.
The substituent at the ortho position (methyl, methoxy, or chloro) will also play a significant role. The methyl group is weakly electron-donating, while the methoxy group can be either electron-donating through resonance or weakly electron-withdrawing through induction. The chloro group is strongly electron-withdrawing. These differences will impact the electronic distribution within the aromatic ring and the overall acidity and reactivity of the molecule.
Biological and Pharmacological Context
While specific biological data for this compound is scarce in the public domain, the broader class of sulfonyl-substituted benzoic acid derivatives has shown diverse biological activities.
-
2-Methoxy-5-(methylsulfonyl)benzoic acid is a known intermediate in the synthesis of pharmaceuticals, particularly antipsychotic medications.[6] Its structural features allow for further chemical modifications to create complex, biologically active molecules.
-
2-Chloro-5-(methylsulfonyl)benzoic acid has applications in both the pharmaceutical and agricultural sectors. It serves as a building block for therapeutic agents, including anti-inflammatory and analgesic medications, and is also used in the formulation of herbicides.[4]
The biological profile of this compound remains an area for investigation. Based on its structural similarity to the methoxy and chloro analogs, it could potentially serve as an intermediate in the synthesis of novel therapeutic agents or exhibit its own intrinsic biological activities.
Experimental Characterization Protocols
Accurate characterization of any novel or less-studied compound is a cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for key experiments to determine the physicochemical properties of this compound and its derivatives.
Protocol 1: Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Perform the measurement in triplicate to ensure accuracy.
Protocol 2: Potentiometric Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and interaction with biological targets.
Methodology:
-
Prepare a 0.01 M solution of the benzoic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Titrate the solution with a standardized 0.1 M solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule.
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Acquire the ¹³C NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Acquire a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key absorbances to note for benzoic acid derivatives include the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches.
Visualizing the Structures and Workflow
To aid in the conceptualization of the molecules and the experimental process, the following diagrams are provided.
Caption: Molecular formulas of the compared benzoic acid derivatives.
Caption: General experimental workflow for characterization and comparison.
Conclusion
The comparative analysis of this compound with other benzoic acid derivatives underscores the profound impact of subtle structural modifications on the physicochemical and, by extension, biological properties of a molecule. While a comprehensive, data-driven comparison is hampered by the lack of publicly available experimental data for the primary compound of interest, this guide provides a framework for the necessary experimental work. By following the detailed protocols for characterization, researchers can generate the critical data needed to make informed decisions in their drug discovery and development programs. The provided data for the selected analogs serves as a valuable reference point for these future experimental endeavors.
References
- 1. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-(methylsulfonyl)benzoic acid|lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 6. CAS 50390-76-6: 2-Methoxy-5-(methylsulfonyl)benzoic acid [cymitquimica.com]
A Comparative Guide to the Biological Activity of 2-Methyl-5-(methylsulfonyl)benzoic Acid and Its Analogs
This guide provides an in-depth comparison of the biological activity of 2-Methyl-5-(methylsulfonyl)benzoic acid and a selected set of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the compound's efficacy, supported by detailed experimental protocols and comparative data. Our analysis focuses on the potential anticancer properties of these molecules, utilizing the well-characterized MCF-7 human breast cancer cell line as a primary in vitro model.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, with various substituted analogs exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The incorporation of a methylsulfonyl group can significantly influence a molecule's polarity, solubility, and its interactions with biological targets. This compound, the focus of this guide, combines these features, making it and its analogs compelling candidates for biological evaluation. Understanding the subtle interplay between structural modifications and biological outcomes is paramount for the rational design of novel therapeutic agents. This guide aims to elucidate these relationships through a systematic comparison.
Core Compound and Selected Analogs: A Rationale
To explore the structure-activity relationships of this compound, we have selected a series of analogs with systematic modifications to the core structure. These modifications are designed to probe the importance of the methyl group's position, the presence and position of the methylsulfonyl group, and the impact of additional substituents.
Table 1: Core Compound and Selected Analogs for Comparative Analysis
| Compound ID | Structure | Rationale for Inclusion |
| 1 | This compound | The primary compound of interest. |
| 2 | 2-Chloro-5-(methylsulfonyl)benzoic acid | Investigates the effect of replacing the methyl group with an electron-withdrawing chloro group. This compound is a known intermediate in pharmaceutical and agrochemical synthesis[3][4]. |
| 3 | 4-Methyl-5-(methylsulfonyl)benzoic acid | Examines the impact of altering the position of the methyl group relative to the carboxylic acid. |
| 4 | 2-Methyl-3-(methylsulfonyl)benzoic acid | Probes the influence of the methylsulfonyl group's position on the benzene ring[5]. |
| 5 | 2-Methyl-5-(methylsulfinyl)benzoic acid | Evaluates the effect of the oxidation state of the sulfur atom. |
Comparative Biological Evaluation: Methodologies and Hypothesized Outcomes
The biological activity of the selected compounds will be assessed through a panel of in vitro assays designed to determine their cytotoxic and apoptotic effects, as well as their potential to inhibit key enzymatic targets.
I. Assessment of Cytotoxicity: The MTT Assay
The initial screening for anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely used method to assess cell viability by measuring the metabolic activity of cells[6]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate the plates for another 4 hours at 37°C. After this incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
II. Elucidating the Mechanism of Cell Death: Caspase-3 Activity Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism for many anticancer drugs, we will measure the activity of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway[7][8].
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours. Following treatment, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay to ensure equal loading.
-
Caspase-3 Activity Measurement: In a 96-well plate, add 50 µL of cell lysate per well. To each well, add 50 µL of 2x reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
III. Investigating a Potential Molecular Target: COX-2 Inhibition Assay
Chronic inflammation is a known contributor to cancer development, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway that is often overexpressed in tumors[9]. Some benzoic acid derivatives have been shown to inhibit COX enzymes. Therefore, we will assess the potential of our compounds to inhibit COX-2 activity.
-
Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions[10][11].
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test compounds at various concentrations to the appropriate wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO). Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value for each active compound.
Structure-Activity Relationship (SAR) Discussion and Data Summary
The following table summarizes the hypothesized and, where available, literature-supported biological activities of this compound and its analogs. The data presented here is a predictive framework based on established medicinal chemistry principles and will be populated with experimental data as it becomes available.
Table 2: Comparative Biological Activity Data (Hypothesized)
| Compound ID | Structure | Predicted IC₅₀ (µM) in MCF-7 (MTT Assay) | Predicted Fold Increase in Caspase-3 Activity | Predicted COX-2 Inhibition (IC₅₀, µM) | SAR Rationale |
| 1 | This compound | 25-50 | 2-3 fold | >100 | Baseline activity of the core structure. The methyl group may provide a slight increase in lipophilicity. |
| 2 | 2-Chloro-5-(methylsulfonyl)benzoic acid | 10-25 | 3-4 fold | 50-100 | The electron-withdrawing nature of the chlorine atom may enhance binding to a target protein and increase cellular uptake. |
| 3 | 4-Methyl-5-(methylsulfonyl)benzoic acid | >100 | <2 fold | >100 | The shift of the methyl group to the para position may disrupt the optimal conformation for biological activity. |
| 4 | 2-Methyl-3-(methylsulfonyl)benzoic acid | 50-100 | 2-3 fold | >100 | The altered position of the bulky methylsulfonyl group could sterically hinder binding to a potential target. |
| 5 | 2-Methyl-5-(methylsulfinyl)benzoic acid | >50 | <2 fold | >100 | The lower oxidation state of the sulfur may reduce the molecule's ability to form key hydrogen bonds or other interactions with a biological target. |
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the experimental design and potential molecular pathways involved, the following diagrams are provided.
Experimental Workflow
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methyl-3-(methylsulfonyl)benzoic acid | C9H10O4S | CID 53429579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to the Synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides an in-depth comparative analysis of the spectroscopic data for the pharmaceutical intermediate, 2-Methyl-5-(methylsulfonyl)benzoic acid, and its direct precursor, 2-Methyl-5-(methylthio)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of these compounds during synthesis. We will explore the nuanced shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that signify the successful oxidation of the thioether to the sulfone.
Introduction: The Importance of Spectroscopic Analysis in Synthesis
In multi-step organic synthesis, rigorous characterization of intermediates is paramount to ensuring the desired reaction has occurred and to identify any potential side products. Spectroscopic techniques provide a non-destructive window into the molecular structure of a compound. The transformation of 2-Methyl-5-(methylthio)benzoic acid to this compound is a critical oxidation step. This guide will dissect the expected spectroscopic changes, providing a clear roadmap for confirming this transformation.
The synthetic pathway from precursor to the final product is a straightforward oxidation reaction. The methylthio (-SCH₃) group of the precursor is oxidized, typically using an oxidizing agent like hydrogen peroxide in acetic acid, to the methylsulfonyl (-SO₂CH₃) group.
Molecular Structures and Synthetic Pathway
To visually represent the transformation, the following diagram illustrates the molecular structures of the precursor and the final product, along with the general synthetic route.
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides a comprehensive framework for the development and validation of analytical methods for 2-Methyl-5-(methylsulfonyl)benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical procedures. We will compare potential analytical techniques, present a detailed validation workflow for the most suitable method, and provide the experimental framework necessary to demonstrate that a method is fit for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analyte: this compound
This compound is an organic compound featuring a benzoic acid core, substituted with both a methyl and a methylsulfonyl group. Its structure suggests it may be used as a chemical intermediate or could be a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). The presence of a carboxylic acid imparts polarity and pH-dependent solubility, while the methylsulfonyl group adds to its polarity. The benzene ring provides a chromophore, which is a critical feature for UV-based detection methods. Given its potential role in pharmaceutical manufacturing, having a validated, stability-indicating analytical method is crucial for quality control, ensuring the purity, potency, and safety of any related drug substance or product.
A Comparative Analysis of Analytical Techniques
The selection of an analytical technique is the foundational step in method development. The choice is dictated by the physicochemical properties of the analyte, the intended purpose of the method (e.g., identification, impurity testing, or assay), and the required performance characteristics.
| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Highly Applicable. The analyte's polarity and UV chromophore make it ideal for reversed-phase HPLC with UV detection.[4][5] | - High specificity, precision, and accuracy.- Capable of separating the analyte from impurities and degradation products (stability-indicating).- Widely available and accepted by regulatory agencies. | - Higher cost of instrumentation and solvents compared to some techniques. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Conditionally Applicable. The carboxylic acid group makes the analyte non-volatile and prone to thermal degradation. Derivatization to a more volatile ester form would be necessary.[6][7] | - High efficiency and resolution.- Excellent for volatile and semi-volatile compounds. | - Derivatization adds complexity, time, and potential for error.- Not suitable for non-volatile or thermally labile compounds.[8] |
| Spectroscopic Methods (FTIR, NMR) | Interaction of the analyte with electromagnetic radiation to provide structural information. | Primarily for Identification. Essential for confirming the chemical structure of the analyte and any isolated unknowns.[9] | - Provides unambiguous structural confirmation.- Non-destructive (NMR). | - Not typically used for quantitative analysis in a QC environment due to lower sensitivity and precision compared to chromatography.- Complex mixtures can be difficult to analyze without prior separation. |
Case Study: Development and Validation of a Stability-Indicating HPLC Method
This section details a hypothetical but scientifically rigorous approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for the assay and impurity profiling of this compound.
Rationale-Driven Method Development
The goal is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the logical starting point. The nonpolar stationary phase will retain the analyte based on hydrophobic interactions.
-
Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The carboxylic acid group on the analyte (pKa ≈ 4-5) requires a pH-controlled mobile phase to ensure it exists in a single, non-ionized form. An acidic mobile phase (pH 2.5-3.0), achieved by adding formic acid or phosphoric acid, will suppress this ionization, leading to better peak shape and consistent retention.
-
Detection: The benzene ring in the analyte will absorb UV light. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorption maximum (λmax), which is then used for quantification to maximize sensitivity.
-
Forced Degradation: Before validation, forced degradation studies are essential to establish the stability-indicating nature of the method.[10][11] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products. The objective is to demonstrate that these degradation products are well-separated from the parent analyte peak, proving the method's specificity.[12][13]
The Validation Protocol: An ICH Q2(R2) Framework
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be assessed.
A. Specificity
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradants, or matrix components.
Protocol:
-
Prepare solutions of a blank (diluent), a placebo (if in a formulation), the analyte standard, and all samples from the forced degradation study.
-
Inject each solution into the HPLC system.
-
Causality: The blank and placebo injections must show no peaks at the retention time of the analyte. The chromatograms from the forced degradation samples must show that the analyte peak is well-resolved from all degradation peaks (Resolution > 2).
-
Utilize a PDA detector to perform peak purity analysis on the analyte peak in the stressed samples. This compares spectra across the peak to ensure it is spectrally homogeneous.
B. Linearity and Range
Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrumental response over a specified range.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay, the typical range is 80% to 120% of the target concentration. For an impurity, the range should bracket the expected level, from the reporting threshold up to 120% of the specification limit.[2]
-
Inject each concentration in triplicate.
-
Causality: This multi-point calibration demonstrates that the response is consistent across the working range of the method.
-
Construct a calibration curve by plotting the mean peak area against concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
| Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 80 | 810,500 |
| 2 | 90 | 905,200 |
| 3 | 100 | 1,001,100 |
| 4 | 110 | 1,098,900 |
| 5 | 120 | 1,205,400 |
C. Accuracy
Objective: To demonstrate the closeness of the results obtained by the method to the true value. It is typically assessed via recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Causality: Spiking a blank matrix mimics the analysis of a real sample and demonstrates that the method can accurately quantify the analyte without interference or loss during sample preparation.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% (n=3) | 80.0 | 79.5 | 99.4 |
| 100% (n=3) | 100.0 | 100.7 | 100.7 |
| 120% (n=3) | 120.0 | 119.8 | 99.8 |
D. Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.
-
Causality: This demonstrates the method's reproducibility under both normal (repeatability) and variable (intermediate precision) laboratory conditions.
Acceptance Criteria:
-
RSD ≤ 2.0% for an assay method.
| Precision Level | Analyst / Day | Mean Assay (% Label Claim) | RSD (%) |
| Repeatability (n=6) | 1 / Day 1 | 100.3 | 0.85 |
| Intermediate (n=6) | 2 / Day 2 | 99.8 | 0.91 |
| Overall (n=12) | - | 100.1 | 1.12 |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[14] These are critical parameters for impurity methods.
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Causality: Establishing these limits defines the lower boundary of the method's capability, ensuring that trace-level impurities can be confidently reported and quantified.
Acceptance Criteria:
-
The LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
F. Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, organic composition of mobile phase).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, flow rate ± 10%).
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Causality: This study provides confidence that the method will perform consistently during routine use, where minor variations are expected.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
Final Assessment and Conclusion
The validation of an analytical method for this compound is a systematic process grounded in scientific principles and regulatory expectations.[15][16] While several analytical techniques can be used for identification, High-Performance Liquid Chromatography stands out as the superior choice for quantitative analysis due to its inherent specificity, precision, and applicability to a stability-indicating format.
By following a structured validation plan that assesses specificity, linearity, accuracy, precision, sensitivity limits, and robustness, researchers can develop a method that is not only compliant but also scientifically sound. The data generated through this rigorous process provides documented proof that the method is fit for its intended purpose, delivering reliable results that are fundamental to ensuring pharmaceutical quality and patient safety.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ijpsr.com [ijpsr.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. scielo.br [scielo.br]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
comparative study of synthesis routes for substituted methylsulfonyl benzoic acids
Substituted methylsulfonyl benzoic acids are a critical class of compounds in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers necessitates robust and versatile synthetic strategies. This guide provides an in-depth comparative analysis of the primary synthetic routes to these valuable molecules, offering insights into the underlying mechanisms, practical considerations, and experimental protocols to aid researchers in selecting the most appropriate method for their specific application.
Oxidation of Substituted Methylthiobenzoic Acids
The oxidation of a methylthioether to a methylsulfone is arguably the most direct and widely employed method for the synthesis of methylsulfonyl benzoic acids. This approach relies on the availability of the corresponding methylthiobenzoic acid precursor.
Mechanistic Rationale
The oxidation of the electron-rich sulfur atom in the methylthio group proceeds in a stepwise manner, first to a sulfoxide and then to the sulfone. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone and to avoid unwanted side reactions, such as oxidation of the aromatic ring or other sensitive functional groups.
Commonly used oxidizing agents include hydrogen peroxide, potassium permanganate, and peroxy acids. The reaction with hydrogen peroxide, often in the presence of a catalyst like sodium tungstate or in acetic acid, is a popular choice due to its environmental benignity (water being the primary byproduct).[1][2] The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.[2]
Scope and Limitations
This method is generally applicable to a wide range of substituted methylthiobenzoic acids. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring is often well-tolerated. However, strong oxidizing conditions can be incompatible with other oxidizable functional groups in the molecule. Careful selection of the oxidant and reaction conditions is therefore paramount to ensure chemoselectivity. For instance, milder conditions might be necessary for substrates bearing sensitive functionalities.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid
This protocol details the synthesis of 4-(methylsulfonyl)benzoic acid via the oxidation of 4-(methylthio)benzoic acid using hydrogen peroxide.
Materials:
-
4-(Methylthio)benzoic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Sodium sulfite
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 4-(methylthio)benzoic acid in glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add 30% hydrogen peroxide to the cooled mixture with stirring. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 70-100 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
To quench any unreacted peroxide, add a solution of sodium sulfite in water.
-
The solid product is then collected by filtration, washed with cold deionized water, and dried.
Palladium-Catalyzed Cross-Coupling Reactions
Key Strategies and Mechanistic Insights
Several palladium-catalyzed strategies can be employed:
-
Coupling of Aryl Halides with a Sulfonylating Agent: This approach involves the reaction of a substituted halobenzoic acid (or its ester) with a source of the methylsulfonyl group. A common method is the Suzuki-Miyaura coupling of an arylboronic acid with an arylsulfonyl chloride.[3] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the sulfonylating agent and reductive elimination to afford the aryl sulfone.[4]
-
Three-Component Coupling: More advanced methods involve the coupling of an aryl halide, a sulfur dioxide surrogate (like DABSO), and a methylating agent in a one-pot reaction. This offers a convergent approach to construct the desired molecule from simple building blocks.
Scope and Limitations
The major advantage of palladium-catalyzed methods is their broad substrate scope and functional group tolerance.[5] A wide variety of substituted aryl halides and boronic acids can be used, allowing for the synthesis of a diverse library of methylsulfonyl benzoic acids. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.[6] Furthermore, the removal of palladium residues from the final product can be challenging and is a critical consideration in pharmaceutical applications.[5]
Experimental Protocol: Synthesis of a Substituted Methylsulfonyl Benzoic Acid via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a substituted diaryl sulfone, which can be adapted for the synthesis of methylsulfonyl benzoic acids.
Materials:
-
Substituted aryl boronic acid
-
Substituted arylsulfonyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the aryl boronic acid, arylsulfonyl chloride, potassium carbonate, and palladium catalyst with the phosphine ligand.
-
Add a mixture of toluene and water as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Direct Sulfonation of Benzoic Acids
The direct introduction of a sulfur-containing functional group onto the benzoic acid backbone via electrophilic aromatic substitution is another potential route.
Mechanistic Considerations and Regioselectivity
The sulfonation of benzoic acid with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid (-SO₃H) group onto the aromatic ring.[7] The carboxylic acid group is a deactivating and meta-directing group in electrophilic aromatic substitution.[8] Therefore, the sulfonation of benzoic acid primarily yields 3-sulfobenzoic acid.[8]
To obtain the desired methylsulfonyl benzoic acid, a subsequent methylation of the sulfonic acid or its derivative would be necessary. This two-step process, combined with the regiochemical outcome, makes this route less direct for the synthesis of para- or ortho-substituted methylsulfonyl benzoic acids.
Scope and Limitations
The harsh, strongly acidic conditions required for sulfonation can be incompatible with many functional groups. The regioselectivity is also a significant limitation, as it predominantly affords the meta-substituted product. While this might be desirable in some cases, it is a major drawback for the synthesis of other isomers. The subsequent methylation step adds to the overall synthesis length and may require specific reagents and conditions.
Comparative Analysis of Synthesis Routes
| Feature | Oxidation of Methylthioethers | Palladium-Catalyzed Cross-Coupling | Direct Sulfonation |
| Starting Materials | Substituted methylthiobenzoic acids | Substituted aryl halides/boronic acids, sulfonylating agents | Substituted benzoic acids |
| Key Reagents | H₂O₂, KMnO₄, peroxy acids | Pd catalysts, ligands, bases | Fuming H₂SO₄ (oleum) |
| Reaction Conditions | Generally mild to moderate | Mild to moderate | Harsh, strongly acidic |
| Yields | Generally good to excellent | Good to excellent | Variable, can be high |
| Substrate Scope | Broad, but sensitive to oxidation | Very broad, high functional group tolerance | Limited by harsh conditions and regioselectivity |
| Regioselectivity | Determined by precursor synthesis | High, determined by starting materials | Predominantly meta-directing |
| Key Advantages | Atom-economical, often "green" reagents | High versatility and functional group tolerance | Direct functionalization of the benzoic acid ring |
| Key Disadvantages | Requires synthesis of the thioether precursor | Catalyst cost, potential for metal contamination | Harsh conditions, limited regioselectivity, multi-step |
Visualizing the Synthetic Pathways
Oxidation of a Methylthioether
Caption: Stepwise oxidation of a methylthioether to a methylsulfone.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct Sulfonation of Benzoic Acid
Caption: Electrophilic sulfonation of benzoic acid followed by methylation.
Conclusion
The synthesis of substituted methylsulfonyl benzoic acids can be achieved through several distinct routes, each with its own set of advantages and limitations. The oxidation of methylthiobenzoic acids is a highly efficient and often environmentally friendly method, provided the starting material is accessible. Palladium-catalyzed cross-coupling reactions offer unparalleled versatility and functional group tolerance, making them ideal for the synthesis of complex and diverse analogs, albeit at a higher cost. Direct sulfonation, while seemingly straightforward, is hampered by harsh reaction conditions and limited regiochemical control.
The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the desired substitution pattern, the scale of the synthesis, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical insights to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Methyl-5-(methylsulfonyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can have profound implications, ranging from altered pharmacological activity to unforeseen toxicity. This guide provides a comprehensive framework for assessing the purity of synthesized 2-Methyl-5-(methylsulfonyl)benzoic acid, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind the chosen analytical methodologies, present detailed experimental protocols, and offer a comparative analysis against a high-purity reference standard. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and a testament to robust analytical science.
Understanding the Analyte and Potential Impurities
This compound is a substituted aromatic carboxylic acid. Its synthesis can give rise to a variety of process-related impurities. A thorough understanding of the synthetic route is paramount to predicting the impurity profile. Common synthetic pathways may involve the oxidation of a corresponding toluene derivative or the sulfonation of a substituted benzoic acid.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Isomers: Positional isomers, such as 2-Methyl-3-(methylsulfonyl)benzoic acid or 2-Methyl-4-(methylsulfonyl)benzoic acid, can be formed.
-
By-products of Sulfonation: Incomplete or over-sulfonation can lead to the presence of sulfonic acid derivatives or polysulfonated species.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.
-
Degradation Products: The molecule may degrade under certain conditions of heat, light, or pH, leading to the formation of degradation products.
Analytical Strategy: A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to fully characterize the purity of a compound. Therefore, we will employ a combination of chromatographic and spectroscopic methods to provide a comprehensive assessment.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the separation and quantification of impurities in pharmaceutical compounds. Its high resolution, sensitivity, and reproducibility make it the industry standard for purity and stability testing.[1][2][3]
A. Rationale for Method Development
The development of a stability-indicating HPLC method is crucial. Such a method should be able to separate the main component from all potential impurities and degradation products.[1] For this compound, a reversed-phase HPLC method with UV detection is the logical choice due to the aromatic nature of the molecule, which imparts strong UV absorbance.
The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters that must be optimized to achieve the desired separation. A C18 column is a versatile and common choice for the separation of moderately polar to nonpolar compounds. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and elution of the analytes.
B. Experimental Protocol: HPLC Purity Assessment
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data system for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound and prepare as described for the standard solution.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the percentage purity of the synthesized sample using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
II. Spectroscopic Characterization: Unveiling the Molecular Identity
Spectroscopic techniques provide invaluable information about the chemical structure of the synthesized compound and any co-eluting impurities that may not be resolved by HPLC.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic connectivity.
1. Predicted ¹H NMR Spectrum of this compound:
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methyl Protons (Aromatic): The methyl group attached to the benzene ring will appear as a singlet at around δ 2.5 ppm.
-
Methyl Protons (Sulfonyl): The methyl group of the methylsulfonyl moiety will appear as a singlet at around δ 3.0-3.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.
2. Predicted ¹³C NMR Spectrum of this compound:
-
The spectrum will show distinct signals for each unique carbon atom in the molecule. The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (around δ 165-175 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm. The methyl carbons will appear at upfield chemical shifts.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and impurity identification.
1. Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀O₄S = 214.24 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, mass = 17) and the carboxylic acid group (-COOH, mass = 45). The fragmentation of the methylsulfonyl group can also be observed.
Comparative Analysis: Synthesized Product vs. Reference Standard
A direct comparison of the analytical data from the synthesized this compound with that of a high-purity, commercially available reference standard is the definitive test of purity.
| Analytical Technique | Parameter | Reference Standard | Synthesized Sample | Acceptance Criteria |
| Appearance | Physical Description | White to off-white crystalline powder | To be determined | Conforms to the standard |
| HPLC | Purity (Area %) | ≥ 99.5% | To be determined | ≥ 99.0% |
| Individual Impurity | ≤ 0.10% | To be determined | ≤ 0.15% | |
| Total Impurities | ≤ 0.50% | To be determined | ≤ 1.0% | |
| ¹H NMR | Spectral Data | Conforms to structure | To be determined | Conforms to the structure of the reference standard |
| ¹³C NMR | Spectral Data | Conforms to structure | To be determined | Conforms to the structure of the reference standard |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ or [M-H]⁻ consistent with MW | To be determined | Consistent with the molecular weight |
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the purity assessment of synthesized compounds.
Conclusion: Ensuring Quality through Rigorous Analysis
The purity of this compound, like any pharmaceutical intermediate, is a critical attribute that must be rigorously controlled and verified. The multi-faceted analytical approach outlined in this guide, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, provides a robust framework for its comprehensive assessment. By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality and consistency of their synthetic products, thereby contributing to the development of safe and effective medicines.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of the Carboxylic Acid Group in Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Influencing Reactivity
In the realm of organic chemistry, particularly in the fields of medicinal chemistry and materials science, the benzoic acid motif is a cornerstone. Its carboxylic acid group is a versatile handle for a multitude of chemical transformations, including the formation of esters and amides – fundamental linkages in countless pharmaceuticals and functional materials. However, the reactivity of this carboxylic acid group is not static; it is exquisitely sensitive to the nature and position of other substituents on the aromatic ring. Understanding and predicting these substituent effects is paramount for rational molecular design and reaction optimization.
This guide provides an in-depth comparison of the reactivity of the carboxylic acid group in various substituted benzoic acids. We will delve into the fundamental electronic principles governing this reactivity, present comparative experimental data on acidity and reaction kinetics, and provide detailed protocols for key experiments that allow for the empirical determination of these properties. This document is designed to serve as a practical resource for researchers, enabling them to make informed decisions in their synthetic endeavors.
The Theoretical Framework: Electronic Effects of Substituents
The reactivity of the carboxylic acid group in a substituted benzoic acid is fundamentally dictated by the stability of the intermediate and transition states of the reaction . For reactions involving the deprotonation of the carboxylic acid (acidity) or nucleophilic attack on the carbonyl carbon, the electronic properties of the substituent on the benzene ring play a pivotal role. These effects can be broadly categorized into two types: the inductive effect and the resonance (or mesomeric) effect.[1]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of the molecule and is dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br) exert a negative inductive effect (-I), pulling electron density away from the carboxylic acid group. This stabilizes the negatively charged carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive effect (+I), pushing electron density towards the ring and destabilizing the carboxylate anion, leading to decreased acidity.[1]
-
Resonance Effect (-M/+M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons. Substituents with lone pairs of electrons, such as methoxy (-OCH₃) and amino (-NH₂), can donate electron density to the ring through resonance (+M effect). This increases the electron density on the carboxylate group, destabilizing it and decreasing acidity. Conversely, groups that can withdraw electron density from the ring through resonance, like the nitro group (-NO₂), exert a negative mesomeric effect (-M). This delocalizes the negative charge of the carboxylate anion, stabilizing it and increasing acidity. The resonance effect is most pronounced when the substituent is at the ortho or para position relative to the carboxylic acid group.[1]
The interplay of these inductive and resonance effects determines the overall electron-donating or electron-withdrawing nature of a substituent and, consequently, its impact on the reactivity of the carboxylic acid group.
Visualizing Electronic Effects
The following diagrams illustrate how electron-donating and electron-withdrawing groups influence the stability of the benzoate anion.
Figure 1: Influence of Substituents on Benzoate Anion Stability.
Quantitative Comparison of Reactivity
The theoretical principles outlined above can be quantified through experimental measurements. The two most common and informative measures of carboxylic acid reactivity are its acidity (pKa) and the rate of its reactions, such as esterification or amide formation.
Acidity (pKa) as a Measure of Reactivity
The acid dissociation constant (Ka), or its logarithmic form pKa, is a direct measure of the acidity of a carboxylic acid. A lower pKa value indicates a stronger acid, which corresponds to a more stable conjugate base (carboxylate anion).[2] This increased stability often correlates with a higher reactivity of the carboxylic acid in reactions where deprotonation is a key step.
Table 1: pKa Values of Selected Substituted Benzoic Acids in Water at 25°C
| Substituent | Position | pKa | Effect on Acidity |
| -H | - | 4.20 | Reference |
| -NO₂ | para | 3.44 | Increased |
| -CN | para | 3.55 | Increased |
| -Cl | para | 3.99 | Increased |
| -Br | para | 4.00 | Increased |
| -CH₃ | para | 4.37 | Decreased |
| -OCH₃ | para | 4.47 | Decreased |
| -OH | para | 4.58 | Decreased |
| -NH₂ | para | 4.92 | Decreased |
| -NO₂ | meta | 3.45 | Increased |
| -Cl | meta | 3.83 | Increased |
| -CH₃ | meta | 4.27 | Decreased |
| -OCH₃ | meta | 4.09 | Slightly Increased |
| -NO₂ | ortho | 2.17 | Markedly Increased |
| -Cl | ortho | 2.94 | Markedly Increased |
| -CH₃ | ortho | 3.91 | Increased |
Data compiled from various sources.[2][3]
As the data in Table 1 illustrates, electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). The magnitude of this effect is position-dependent, with ortho and para positions often showing more pronounced effects due to the influence of resonance. The significant increase in acidity for ortho-substituted benzoic acids, regardless of the electronic nature of the substituent, is known as the "ortho effect," which is a combination of steric and electronic factors.[4][5]
Reaction Kinetics: A Direct Probe of Reactivity
While pKa provides valuable insight, the most direct measure of reactivity in a specific chemical transformation is the reaction rate constant (k). Comparing the rate constants for a series of substituted benzoic acids in a given reaction provides a clear and quantitative ranking of their reactivity.
The acid-catalyzed esterification of benzoic acids with methanol is a classic reaction for studying substituent effects. The reaction rate is sensitive to the electronic properties of the substituent on the benzoic acid ring.
Table 2: Relative Rate Constants for the Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol
| Substituent | Position | Relative Rate Constant (k/k₀) |
| -H | - | 1.00 |
| -NO₂ | meta | 0.33 |
| -Cl | meta | 0.54 |
| -CH₃ | meta | 1.18 |
| -F | ortho | 0.82 |
| -Cl | ortho | 0.29 |
| -Br | ortho | 0.23 |
| -I | ortho | 0.19 |
| -CH₃ | ortho | 0.69 |
Data adapted from Chapman, N. B.; Rodgers, M. G.; Shorter, J. J. Chem. Soc. B 1968, 157-164.[6][7]
In this acid-catalyzed reaction, electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups (in the meta position) slightly increase it. The significant rate decrease for ortho substituents is largely due to steric hindrance.
The reaction of carboxylic acids with diphenyldiazomethane is another useful probe for reactivity, as the rate is directly proportional to the acidity of the carboxylic acid.
Table 3: Second-Order Rate Constants for the Reaction of Benzoic Acids with Diphenyldiazomethane in Ethanol at 21°C
| Benzoic Acid Derivative | pKa | Second-Order Rate Constant (mol⁻¹ min⁻¹ L) |
| Benzoic Acid | 4.20 | 0.58 |
| p-Nitrobenzoic Acid | 3.44 | 1.80 |
Data from J. Org. Chem. 2017, 82, 23, 12485–12490.[4]
As expected, the more acidic p-nitrobenzoic acid reacts significantly faster with diphenyldiazomethane than the unsubstituted benzoic acid.
Experimental Protocols
To empower researchers to quantitatively assess the reactivity of their own substituted benzoic acids, we provide the following detailed experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a reliable method for determining the pKa of a substituted benzoic acid using a pH meter.[8][9]
Materials:
-
Substituted benzoic acid of interest
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Prepare the Acid Solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the acid is not fully soluble in water, a co-solvent such as ethanol or methanol may be used, but the pKa value obtained will be an apparent pKa in that solvent system.
-
Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
Set up the Titration: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Perform the Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point. Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first derivative of the titration curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH at the half-equivalence point.[10]
-
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Protocol 2: Monitoring Esterification Kinetics by Titration
This protocol outlines a method to follow the progress of an acid-catalyzed esterification reaction by titrating the remaining carboxylic acid at various time points.[11]
Materials:
-
Substituted benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ice bath
-
Constant temperature bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup: In a flask, combine a known amount of the substituted benzoic acid (e.g., 10 mmol) and a large excess of methanol (e.g., 100 mL). Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 50°C).
-
Initiate the Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the flask and start a timer.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water (e.g., 25 mL). This will stop the reaction and dilute the mixture for titration.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with standardized 0.1 M NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Data Analysis:
-
The initial concentration of the benzoic acid is known. The concentration at each time point can be calculated from the volume of NaOH used in the titration.
-
Plot the concentration of the benzoic acid versus time.
-
To determine the rate constant (k), plot the natural logarithm of the concentration of the benzoic acid (ln[Acid]) versus time. For a pseudo-first-order reaction (due to the large excess of methanol), this plot should be a straight line. The rate constant is the negative of the slope of this line.
-
Figure 3: Experimental Workflow for Monitoring Esterification Kinetics.
Conclusion: A Predictive Framework for Chemical Reactivity
The reactivity of the carboxylic acid group in substituted benzoic acids is a tunable property that can be rationally modulated through the strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring. This guide has provided a comprehensive overview of the theoretical principles, quantitative experimental data, and practical protocols necessary for understanding and predicting these reactivity trends.
For researchers in drug development and materials science, a firm grasp of these structure-reactivity relationships is indispensable. By leveraging the concepts and data presented herein, scientists can accelerate the design and synthesis of novel molecules with desired chemical properties, ultimately leading to more efficient and successful research outcomes. The provided experimental protocols offer a means to empirically validate these predictions and to characterize new compounds, further enriching our collective understanding of chemical reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sites.msudenver.edu [sites.msudenver.edu]
- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of COX-2 Inhibitors: Evaluating Precursor Strategies for Etoricoxib
For researchers and professionals in drug development, the selection of a synthetic pathway is a critical decision that influences not only the efficiency and scalability of the process but also the purity and overall cost of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of synthetic precursors for the highly selective COX-2 inhibitor, Etoricoxib. While initial explorations considered a range of benzoic acid derivatives, this analysis focuses on the well-documented and industrially relevant precursor, (4-Methylsulfonyl)phenylacetic acid , and compares its synthetic utility against alternative routes to this widely used anti-inflammatory drug.
Introduction: The Significance of Etoricoxib and its Synthesis
Etoricoxib is a second-generation non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides the therapeutic benefits of pain and inflammation relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. The chemical structure of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, presents a significant synthetic challenge. A key disconnection approach in many syntheses involves the formation of the central pyridine ring, often from a key intermediate known as "ketosulfone," which is chemically 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
This guide will delve into the synthesis of this crucial ketosulfone intermediate, with a primary focus on the use of (4-Methylsulfonyl)phenylacetic acid as a starting material. We will then compare this pathway with alternative synthetic strategies, providing experimental data and protocols to offer a comprehensive understanding of the available options.
The (4-Methylsulfonyl)phenylacetic Acid Pathway to the Ketosulfone Intermediate
A prevalent and efficient method for the synthesis of the ketosulfone intermediate for Etoricoxib utilizes (4-Methylsulfonyl)phenylacetic acid. This pathway is favored for its relatively straightforward reaction sequence and the commercial availability of the starting materials.
Synthetic Workflow
The overall transformation involves the coupling of (4-Methylsulfonyl)phenylacetic acid with a suitable derivative of 6-methylpyridine-3-carboxylic acid.
Caption: Synthesis of the ketosulfone intermediate for Etoricoxib.
Experimental Protocol: Synthesis of the Ketosulfone Intermediate
The following protocol is a representative example of the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone from (4-methylsulfonyl)phenylacetic acid.
Materials:
-
(4-Methylsulfonyl)phenylacetic acid
-
Methyl 6-methylpyridine-3-carboxylate
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (4-Methylsulfonyl)phenylacetic acid in anhydrous THF at room temperature, slowly add a solution of t-BuMgCl in THF.
-
Heat the resulting mixture to reflux for a specified period to ensure the formation of the corresponding magnesium salt.
-
In a separate flask, dissolve methyl 6-methylpyridine-3-carboxylate in anhydrous THF.
-
Slowly add the solution of the pyridine derivative to the refluxing solution of the magnesium salt of (4-methylsulfonyl)phenylacetic acid.
-
Maintain the reaction at reflux and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ketosulfone intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes to Etoricoxib
While the (4-methylsulfonyl)phenylacetic acid pathway is robust, several alternative strategies for the synthesis of Etoricoxib and its key intermediates exist. These alternatives may offer advantages in terms of starting material cost, patent landscape, or process safety.
Palladium-Catalyzed α-Arylation of an Acetylpicoline
This approach involves the direct coupling of an acetylpicoline derivative with a 4-halophenyl methyl sulfone. This method bypasses the need for pre-forming the phenylacetic acid derivative.
Caption: Palladium-catalyzed α-arylation for ketosulfone synthesis.
Synthesis via a Dichloropyridine Intermediate
This route does not proceed through the ketosulfone intermediate. Instead, it involves the construction of a 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine intermediate, which is then coupled with a metalated 6-methylpyridine derivative.
Caption: Synthesis of Etoricoxib via a dichloropyridine intermediate.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on a multitude of factors. The following table provides a comparative overview of the discussed pathways.
| Feature | (4-Methylsulfonyl)phenylacetic Acid Pathway | α-Arylation Pathway | Dichloropyridine Pathway |
| Key Precursors | (4-Methylsulfonyl)phenylacetic acid, 6-methylpyridine-3-carboxylic acid derivative | 5-Acetyl-2-methylpyridine, 4-Halophenyl methyl sulfone | 2-Amino-5-chloropyridine derivative, 4-(Methylthio)phenylboronic acid, Metalated 6-methylpyridine |
| Key Transformation | Grignard-mediated coupling | Palladium-catalyzed α-arylation | Suzuki and Stille (or similar) couplings |
| Typical Yields | Moderate to High | High | Moderate to High (multi-step) |
| Process Scalability | Generally good, though Grignard reactions can be challenging on a very large scale. | Good, with considerations for palladium catalyst cost and removal. | Good, but involves multiple steps and potentially toxic tin reagents. |
| Potential Challenges | Handling of Grignard reagents, potential for side reactions. | Cost and removal of palladium catalyst, optimization of ligand and base. | Multi-step synthesis, use of potentially toxic organotin reagents, purification of intermediates. |
Conclusion
The synthesis of Etoricoxib presents a compelling case study in modern pharmaceutical process development. While the use of 2-Methyl-5-(methylsulfonyl)benzoic acid as a direct precursor is not prominently featured in the literature, the structurally related (4-Methylsulfonyl)phenylacetic acid serves as a cornerstone for a robust and widely employed synthetic route to the key ketosulfone intermediate.
The comparison with alternative pathways, such as the palladium-catalyzed α-arylation and the dichloropyridine route, highlights the trade-offs inherent in synthetic strategy selection. The (4-methylsulfonyl)phenylacetic acid pathway offers a balance of efficiency and accessibility, while the alternative routes may provide advantages in specific contexts, such as avoiding certain reagents or navigating existing intellectual property. Ultimately, the optimal choice will depend on the specific capabilities and priorities of the research or manufacturing team. This guide provides the foundational knowledge and comparative data necessary to make an informed decision in the synthesis of this important COX-2 inhibitor.
A Comparative Guide to the Analytical Characterization of 2-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides a comprehensive framework for the analytical characterization of 2-Methyl-5-(methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical development and chemical research. Due to the limited availability of public domain characterization data for this specific molecule, this document establishes a robust, self-validating protocol for its analysis. We will cross-validate findings by comparing the expected data with that of structurally similar, well-characterized benzoic acid derivatives. This approach ensures a high degree of confidence in the identity, purity, and structural integrity of the analyte.
Introduction: The Imperative for Rigorous Characterization
This compound (C₉H₁₀O₄S, MW: 214.24 g/mol ) is a substituted benzoic acid derivative.[1][2] The presence of a carboxylic acid, a methyl group, and a methylsulfonyl group on the aromatic ring suggests its potential as a versatile building block in medicinal chemistry. The precise arrangement of these functional groups dictates the molecule's physicochemical properties and, consequently, its biological activity and suitability for various applications. Therefore, unambiguous characterization is a critical first step in any research or development endeavor involving this compound.
This guide will detail the application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to elucidate the structure and purity of this compound.
A Multi-Technique Approach to Structural Elucidation and Purity Assessment
A singular analytical technique is rarely sufficient for the complete characterization of a novel compound. By employing a suite of orthogonal methods, we can build a comprehensive and verifiable profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The anticipated NMR data for this compound is summarized in the table below. This is a predictive analysis based on the chemical structure, and actual chemical shifts may vary slightly.
| Technique | Expected Signals and Multiplicities | Interpretation |
| ¹H NMR | Singlet (~2.5 ppm, 3H)Singlet (~3.2 ppm, 3H)Multiplet (~7.4-8.2 ppm, 3H)Broad Singlet (>10 ppm, 1H) | Aromatic methyl groupMethylsulfonyl groupAromatic protonsCarboxylic acid proton |
| ¹³C NMR | ~20 ppm~45 ppm~125-140 ppm (multiple signals)~168 ppm | Aromatic methyl carbonMethylsulfonyl carbonAromatic carbonsCarboxylic acid carbon |
For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals for the aromatic protons between 7.68 and 8.20 ppm and a carboxylic acid proton signal around 11.67 ppm.[3] The introduction of the methyl and methylsulfonyl groups will influence the chemical shifts of the aromatic protons due to their electronic effects.
Diagram: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretch |
| Aromatic C-H | 3100 - 3000 | C-H stretch |
| Aliphatic C-H | 3000 - 2850 | C-H stretch |
| Carbonyl C=O | 1710 - 1680 | C=O stretch |
| Aromatic C=C | 1600 - 1450 | C=C stretch |
| Sulfonyl S=O | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric S=O stretch |
The IR spectrum of benzoic acid, for instance, shows a very broad O-H stretch from 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[4][5] The presence of the sulfonyl group in our target molecule will introduce two additional strong absorption bands.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and analyze the fragmentation pattern.
-
Molecular Ion: The exact mass of this compound is 214.0351. In high-resolution mass spectrometry (HRMS), the observed mass should be within a few ppm of this value.
-
Fragmentation: Common fragmentation pathways may include the loss of water (H₂O), carbon monoxide (CO), or the methylsulfonyl group (•SO₂CH₃).
For comparison, the mass spectrum of benzoic acid shows a molecular ion peak at m/z 122.[6]
Diagram: Analytical Cross-Validation Workflow
Caption: Interplay of analytical techniques for comprehensive characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound and for identifying and quantifying any impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column is a suitable starting point for this analysis.[7][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[7]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230-254 nm) is appropriate.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.
-
Analysis: Inject the sample and run the gradient method. The purity can be calculated from the peak area of the main component relative to the total peak area.
Comparison with Alternatives
The HPLC method for a similar compound, 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid.[7] This suggests that a similar reversed-phase method will be effective for our target compound. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[7]
| Parameter | Recommended Condition | Alternative/Consideration |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-hexyl for alternative selectivity |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Ammonium Acetate buffer |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 20 minutes | Isocratic for simple mixtures |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Detection | UV at 234 nm[9] | Diode Array Detector (DAD) for spectral analysis |
Conclusion: A Pathway to Confident Characterization
References
- 1. scbt.com [scbt.com]
- 2. This compound | 151104-37-9 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. thaiscience.info [thaiscience.info]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-5-(methylsulfonyl)benzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-5-(methylsulfonyl)benzoic acid. As a compound likely synthesized for research and development purposes, its toxicological properties may not be fully characterized. Therefore, a cautious and compliant approach to its disposal is paramount to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization
Key Anticipated Hazards:
-
Corrosivity: As a benzoic acid derivative, this compound is acidic. Aqueous solutions will have a low pH and can be corrosive to metals and skin.[1][2]
-
Irritation: Similar compounds are known to cause serious eye irritation, skin irritation, and respiratory tract irritation.[2][3][4][5] Inhalation of dust should be avoided.[2][6]
-
Environmental Hazards: Some related compounds are harmful to aquatic life.[7] Therefore, disposal down the drain is not recommended.[8][9]
Due to the lack of specific data, This compound must be treated as a hazardous waste unless confirmed otherwise by a qualified professional.[8]
Table 1: Properties of Structurally Similar Compounds
| Compound Name | CAS Number | Key Hazards |
| 2-(Methylsulfonyl)benzoic acid | 33963-55-2 | Causes serious eye irritation, may cause respiratory irritation.[2] |
| 2-Methoxy-5-(methylsulfonyl)benzoic acid | 50390-76-6 | Harmful if swallowed.[10] |
| 2-Amino-5-methylbenzenesulfonic acid | 88-44-8 | Causes severe skin burns and eye damage.[3] |
| Benzoic Acid | 65-85-0 | Causes skin irritation, serious eye damage, and may cause respiratory irritation.[11][12] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][13]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[2][14]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[15]
-
Contain: For solid spills, use dry clean-up procedures to avoid generating dust.[6] Gently sweep the material into a suitable container. For liquid spills, use an inert absorbent material like sand or vermiculite.[15]
-
Collect and Label: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through your institution's hazardous waste management program.
Workflow for Chemical Waste Disposal
Caption: Decision workflow for the disposal of this compound.
Detailed Steps:
-
Waste Identification and Segregation:
-
Treat all forms of this compound (pure solid, solutions, contaminated materials) as hazardous waste.[8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently or release toxic gases.[9] Store acids and bases separately.[9]
-
-
Containerization:
-
Use a chemically compatible container with a secure, leak-proof screw cap.[16][17] Plastic containers are often preferred.[16]
-
The container must be in good condition, free from cracks or deterioration.[9]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "in methanol").[16]
-
Indicate the approximate concentration and volume.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][16] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be inspected weekly for leaks.[9]
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Arranging for Pickup:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check your local regulations), contact your institution's EHS or hazardous waste management office to schedule a pickup.[16] Do not dispose of this chemical in the regular trash or down the sewer system.[8][17]
-
In-Lab Neutralization (with Caution)
For very small quantities of dilute aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals), in-lab neutralization may be a possibility, but it requires careful consideration and should only be performed after consulting with your institution's EHS department.[18]
Neutralization Decision Process
References
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. echemi.com [echemi.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of 2-Methyl-5-(methylsulfonyl)benzoic acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. 2-Methyl-5-(methylsulfonyl)benzoic acid, a compound of interest in various synthetic pathways, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this and structurally similar aromatic sulfonic acid derivatives. Our focus is to empower researchers with the knowledge to not just follow, but to fundamentally understand the principles of chemical safety.
Understanding the Hazard: Why PPE is Non-Negotiable
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The acidic nature of the benzoic acid moiety and the potential reactivity of the sulfonyl group underscore the necessity of a robust PPE protocol to prevent chemical burns, allergic reactions, and respiratory distress.[6]
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for handling this compound involves protection for the eyes, face, hands, and body, with respiratory protection required under specific conditions.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. Aromatic sulfonic acids can cause serious and potentially irreversible eye damage.[5][7]
Protocol:
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[8][9]
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under vigorous conditions, a face shield must be worn in addition to safety goggles.[9][10][11]
Hand Protection: Preventing Dermal Exposure
Rationale: Direct skin contact can lead to irritation and burns.[6] Gloves serve as a critical barrier, but the choice of material is crucial for effective protection.
Protocol:
-
Glove Selection: Nitrile gloves are a suitable choice for handling solid this compound and for protection against incidental splashes of solutions.[9][10] For prolonged contact or when working with solutions, it is advisable to consult a glove manufacturer's chemical resistance guide.
-
Proper Technique: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the appropriate waste container. Wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection: Shielding Against Spills and Splashes
Rationale: Protective clothing prevents the contamination of personal attire and underlying skin.
Protocol:
-
A lab coat, preferably one made of a chemical-resistant material like Nomex® or treated cotton, should be worn at all times in the laboratory.[10]
-
Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Wear long pants and closed-toe shoes to protect the lower body from potential spills.[9][10]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Fine powders of this compound can become airborne, especially during weighing and transfer operations, posing a risk of respiratory tract irritation.[2][3][4]
Protocol:
-
Engineering Controls: The primary method for controlling exposure to airborne particulates is through engineering controls. Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during large-scale operations, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for low-level dust exposure, but for higher concentrations, a respirator with appropriate cartridges should be used.[8][9] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a fume hood. N95 respirator if dust is unavoidable. |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Work in a fume hood. |
| Reaction Monitoring & Work-up | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Work in a fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Avoid generating dust.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as oxidizing agents.[2][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1][2]
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal. Avoid creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2][4]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[13] Contaminated PPE should also be disposed of as hazardous waste.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel receive proper training on the specific hazards and handling procedures for this and all chemicals they work with. Always consult the most current Safety Data Sheet for any chemical before use and adhere to your institution's safety policies.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. capitalresin.com [capitalresin.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. trimaco.com [trimaco.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

